Comprehensive Technical Guide and Material Safety Data Sheet (MSDS) for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & R&D Handling Guide Executive Summary In modern drug discovery, the strategic selection of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & R&D Handling Guide
Executive Summary
In modern drug discovery, the strategic selection of synthetic intermediates dictates both the efficiency of the chemical pipeline and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS: 954250-47-6) [1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) ligands.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. This whitepaper deconstructs the structural rationale of this intermediate, provides a field-tested, self-validating protocol for its application in nucleophilic substitution, and outlines critical material safety data[2] required for regulatory compliance under R&D exemptions.
Chemical Identity & Structural Rationale
To leverage an intermediate effectively, one must understand the causality behind its structural design. This molecule is engineered with three distinct functional modules, each serving a specific purpose in medicinal chemistry:
The 1-Methylpiperidine Core: This tertiary amine (pKa ~9.0) ensures the molecule remains protonated at physiological pH, enhancing aqueous solubility and facilitating critical salt-bridge interactions with target receptor aspartate residues.
The N-Methyl Amide Linkage: By methylating the amide nitrogen, hydrogen-bond donor capacity is eliminated. This strategic restricts the conformational space of the molecule, increases lipophilicity, and significantly improves blood-brain barrier (BBB) penetration.
The
α
-Chloroacetamide Moiety: This acts as a highly reactive, "soft" electrophile. The adjacent carbonyl group drastically lowers the activation energy for nucleophilic attack by overlapping its
π∗
antibonding orbital with the incoming nucleophile, making it exponentially more reactive than standard alkyl chlorides.
Mechanistic Pathway: Bimolecular Nucleophilic Substitution (S
N
2)
The primary utility of CAS 954250-47-6 lies in its ability to undergo rapid S
N
2 reactions with various nucleophiles (amines, thiols, or phenols) to generate complex N-substituted aminoacetamides.
Bimolecular Nucleophilic Substitution (SN2) pathway of the 2-chloroacetamide intermediate.
Self-Validating Experimental Protocol
The following protocol details the coupling of CAS 954250-47-6 with a generic secondary amine. This workflow is designed as a self-validating system —meaning each phase contains an analytical checkpoint to ensure causality and prevent downstream failures.
Step-by-Step Methodology
Step 1: Reagent Preparation & Solvation
Action: Dissolve 1.0 equivalent of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide and 1.2 equivalents of the target amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: DMF is a that solvates cations but leaves nucleophilic anions highly reactive, accelerating the S
N
2 transition state.
Step 2: Base Addition
Action: Add 2.0 equivalents of finely powdered Potassium Carbonate (K
2
CO
3
).
Causality: K
2
CO
3
acts as an insoluble acid scavenger to neutralize the HCl byproduct. It is mild enough to prevent unwanted base-catalyzed hydrolysis of the amide bond, which stronger bases (like NaOH) might trigger.
Step 3: Incubation & Self-Validation (The TLC Loop)
Action: Stir the suspension at 60°C for 4 hours.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) system with 1% NH
4
OH.
Expert Insight: Because the aliphatic piperidine lacks strong UV absorbance at 254 nm, you must use a basic stain (e.g., Dragendorff's reagent or Iodine vapor) to visualize the spots. The disappearance of the starting material confirms conversion. If incomplete, return to incubation.
Step 4: Workup & Extraction
Action: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution .
Causality: DMF is notoriously difficult to remove and often causes streaking during purification. The high ionic strength of the aqueous LiCl wash pulls residual DMF out of the EtOAc layer far more effectively than plain water.
Self-validating experimental workflow for nucleophilic substitution and purification.
Material Safety Data Sheet (MSDS) & Handling Guidelines
While CAS 954250-47-6 is a highly useful intermediate, it must be handled with strict adherence to laboratory safety protocols. The product is typically supplied under the TSCA R&D Exemption (40 CFR Section 720.36) [2], meaning it is intended solely for research and development by trained professionals.
Hazard Identification
According to current OSHA Hazard Communication Standards (29 CFR 1910.1200), this specific product is not classified as a hazardous substance or mixture [2]. There are no mandatory hazard pictograms or signal words required[2]. However, as an
α
-chloroacetamide, it possesses inherent alkylating properties and should be treated as a potential skin sensitizer and respiratory irritant under Good Laboratory Practices (GLP).
Table 2: MSDS Actionable Summary
Category
Guideline / Data
Regulatory Status
Supplied strictly under TSCA R&D Exemption (40 CFR § 720.36)[2].
An In-Depth Technical Guide to the CNS Receptor Binding Affinity of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Abstract This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, within central ne...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, within central nervous system (CNS) models. In the absence of pre-existing binding data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the scientific rationale for selecting potential CNS receptor targets, provides step-by-step protocols for in-vitro radioligand binding assays, and details the necessary data analysis to determine binding affinity. This guide is designed to ensure scientific integrity and trustworthiness by grounding its methodologies in established and validated experimental procedures.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide possesses structural motifs, namely the N-methyl-piperidine and chloroacetamide moieties, that are prevalent in a variety of CNS-active agents. The piperidine ring is a common scaffold in compounds targeting G-protein coupled receptors (GPCRs), while the chloroacetamide group can act as a reactive electrophile, suggesting the potential for covalent interactions.[1] Given these features, a thorough investigation into its binding affinity at key CNS receptors is a critical first step in elucidating its pharmacological profile and therapeutic potential.
This guide will focus on a hypothetical yet scientifically rigorous investigation into the binding affinity of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide at three major families of CNS GPCRs: muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and serotonin (5-HT) receptors.[2][3][4] These receptor families are implicated in a wide range of physiological and pathological processes, making them crucial targets in CNS drug discovery.[3][5]
The Scientific Bedrock: Understanding Receptor Binding Affinity
The interaction between a ligand (our compound of interest) and a receptor is the foundational event that initiates a biological response. The affinity of this interaction, quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), is a measure of how tightly the ligand binds to the receptor. Radioligand binding assays are the gold standard for determining these parameters.[6][7][8]
These assays utilize a radiolabeled ligand (a "hot" ligand) with known high affinity for the target receptor. The binding of this radioligand is then competed with increasing concentrations of an unlabeled test compound (a "cold" ligand), in this case, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. This value can then be converted to the Ki value, which represents the intrinsic affinity of the test compound for the receptor.[9]
The G-Protein Coupled Receptor (GPCR) Signaling Cascade
The majority of CNS receptors, including our primary targets, are GPCRs. These receptors are characterized by seven transmembrane domains.[10][11] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of an intracellular G-protein.[3][5][11] This initiates a downstream signaling cascade that ultimately results in a cellular response.[5][10][11] Understanding this general mechanism provides context for the significance of receptor binding.
Caption: Generalized GPCR signaling pathway.
Experimental Design: A Roadmap to Affinity Determination
The following sections provide detailed protocols for conducting competitive radioligand binding assays to determine the affinity of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide for selected muscarinic, dopamine, and serotonin receptor subtypes.
General Workflow for Radioligand Binding Assays
The experimental workflow for a competitive binding assay is a multi-step process that requires careful execution to ensure reliable and reproducible data.
Caption: Standard workflow for a competitive radioligand binding assay.
Muscarinic receptors are involved in learning, memory, and autonomic nervous system regulation.[4] The M3 subtype is a relevant target for cognitive and peripheral functions.
Materials and Reagents:
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[12]
Test Compound: 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
Non-specific Agent: Atropine (1 µM).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[13]
Scintillation Cocktail and Vials.
Liquid Scintillation Counter.
Step-by-Step Procedure:
Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[14] Dilute membranes to the desired concentration (e.g., 20-40 µg protein/well).
Assay Plate Setup (96-well plate, in triplicate):
Total Binding: Add 50 µL assay buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), and 150 µL of diluted membranes.[13]
Non-specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 150 µL of diluted membranes.
Competitive Binding: Add 50 µL of serial dilutions of the test compound, 50 µL of [³H]-NMS, and 150 µL of diluted membranes.
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]
Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13][15]
Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Serotonin receptors are involved in mood, cognition, and perception. The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics.[2]
Materials and Reagents:
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[19]
Test Compound: 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
Non-specific Agent: Ketanserin (10 µM) or 5-CT (10 µM).[15][20]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.[15][20]
Other materials as listed in the M3 assay protocol.
Step-by-Step Procedure:
The procedure is analogous to the M3 receptor assay, with the following modifications:
Use the specific radioligand and non-specific agent for the 5-HT2A receptor.
The final concentration of [³H]-Ketanserin is typically around 0.5 nM.[15]
Incubation is generally for 60 minutes at 27°C or 37°C.[20]
Follow the same steps for filtration, counting, and data analysis.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Binding Affinities (Ki) of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide at Selected CNS Receptors
Receptor Subtype
Radioligand Used
Ki (nM)
Hill Slope (nH)
Muscarinic M3
[³H]-NMS
850
-1.05
Dopamine D2
[³H]-Spiperone
120
-0.98
Serotonin 5-HT2A
[³H]-Ketanserin
2500
-1.02
Note: The data presented in this table are for illustrative purposes to demonstrate data presentation.
Interpretation of Results:
Ki Value: A lower Ki value indicates a higher binding affinity. In the hypothetical data above, the compound shows the highest affinity for the Dopamine D2 receptor.
Hill Slope (nH): A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single binding site. Deviations from this value may indicate more complex binding phenomena.
Conclusion and Future Directions
This guide provides a robust and scientifically validated framework for the initial characterization of the CNS receptor binding profile of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide. By systematically applying these detailed radioligand binding assay protocols, researchers can generate reliable data on the compound's affinity for key muscarinic, dopamine, and serotonin receptors.
The results of these in-vitro binding assays are a critical decision-making point in the drug discovery process. A promising affinity and selectivity profile would warrant further investigation, including:
Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[7]
Broader Receptor Screening: To assess selectivity across a wider panel of CNS receptors.
In-vivo Studies: To evaluate the compound's pharmacokinetic properties and its effects on behavior in animal models.
By following the principles and protocols outlined herein, researchers can confidently embark on the pharmacological characterization of novel CNS-active compounds, paving the way for the potential discovery of new therapeutic agents.
References
Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... - ResearchGate. Available at: [Link]
Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed. Available at: [Link]
Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding - PubMed. Available at: [Link]
Signal Transduction 1: G Protein Coupled Receptors - University of Washington Libraries. Available at: [Link]
Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments. Available at: [Link]
G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. Available at: [Link]
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available at: [Link]
Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment | Springer Nature Experiments. Available at: [Link]
5-HT2B Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]
5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]
Molecular properties of muscarinic acetylcholine receptors - PMC - NIH. Available at: [Link]
In vitro receptor binding assays: General methods and considerations - ResearchGate. Available at: [Link]
Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. Available at: [Link]
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals
Introduction & Application Scope
The synthesis of highly functionalized chloroacetamides is a cornerstone transformation in modern drug discovery. The target molecule, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide , features a reactive α-chloroamide moiety coupled with a basic piperidine core. This specific architectural combination is highly valued in medicinal chemistry [1]. It serves as a critical intermediate for synthesizing histamine H3 receptor antagonists, central nervous system (CNS) active agents, and acts as a potent electrophilic warhead for designing active-site directed covalent probes [2].
This application note provides a field-proven, self-validating protocol for the chemoselective N-acylation of 1-methyl-4-(methylamino)piperidine, emphasizing the mechanistic causality behind reagent selection, thermal control, and downstream isolation.
Mechanistic Rationale & Experimental Design
The synthesis relies on a modified Schotten-Baumann-type acylation executed under anhydrous conditions [3]. The starting material, 1-methyl-4-(methylamino)piperidine, presents a chemoselectivity challenge: it contains both a tertiary amine (piperidine ring) and a secondary amine (methylamino group).
Chemoselectivity: The secondary amine acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. While the tertiary amine may transiently interact with the electrophile, it cannot lose a proton to form a stable neutral amide, ensuring exclusive formation of the target secondary amide.
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). Because the starting material possesses two basic nitrogen centers, failure to neutralize this HCl would result in the precipitation of the amine hydrochloride salt, abruptly halting the reaction. To prevent this, an excess of Triethylamine (TEA) is utilized as a sacrificial acid scavenger.
Workup pH Dependency: The product retains a basic tertiary amine. During aqueous extraction, the pH must be maintained at ~8 using saturated sodium bicarbonate. If the aqueous phase becomes acidic, the product will protonate and partition into the water layer, devastating the isolated yield.
Figure 1: Mechanistic pathway of the N-acylation reaction highlighting addition and elimination.
Quantitative Reagent Matrix
The following stoichiometry is optimized for a 10 mmol scale, providing a balance between reaction velocity and the suppression of over-acylation or ketene-based side reactions.
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
1-Methyl-4-(methylamino)piperidine
Starting Material
128.22
1.0
10.0
1.28 g
Chloroacetyl Chloride
Acylating Agent
112.94
1.1
11.0
1.24 g (0.87 mL)
Triethylamine (TEA)
Base / Scavenger
101.19
2.0
20.0
2.02 g (2.78 mL)
Dichloromethane (DCM)
Solvent (Anhydrous)
84.93
N/A
N/A
50.0 mL
Step-by-Step Synthesis Protocol
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amide.
Phase 1: System Assembly & Reagent Solubilization
Oven-dry a 100 mL round-bottom flask containing a PTFE-coated magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the acid chloride.
Transfer 1.28 g (10.0 mmol) of [4] into the flask.
Add 40 mL of anhydrous Dichloromethane (DCM), followed by 2.78 mL (20.0 mmol) of Triethylamine (TEA). Stir at 400 RPM until a homogeneous solution is achieved.
Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: The acylation is highly exothermic. Ambient temperature addition can lead to local superheating, promoting the degradation of the acid chloride into ketene intermediates.
Prepare a solution of 0.87 mL (11.0 mmol) of chloroacetyl chloride dissolved in 10 mL of anhydrous DCM.
Using an addition funnel or a syringe pump, add the chloroacetyl chloride solution dropwise over 20 minutes . You will observe the immediate formation of a white precipitate (Triethylamine hydrochloride, TEA·HCl).
Phase 3: Reaction Propagation & Quenching
Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath.
Allow the reaction to warm to room temperature and stir for 1.5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1 with 1% NH₄OH) and iodine or ninhydrin stain for visualization.
Quench: Slowly add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 10 minutes until CO₂ evolution ceases. Causality: This neutralizes unreacted electrophiles and ensures the aqueous phase is basic, preventing the protonation and subsequent loss of the tertiary amine product into the water layer.
Phase 4: Downstream Extraction & Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
Combine the organic layers and wash with 30 mL of brine to break any emulsions and remove residual water.
Dry the combined organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow oil.
Chromatography: Purify the crude mixture via flash column chromatography on silica gel.
Critical Step: Elute with a gradient of 2% to 10% Methanol in DCM, containing 1% Triethylamine .
Causality: The basic tertiary amine will interact strongly with the acidic silanol groups on the silica stationary phase, causing severe peak tailing. The 1% TEA acts as a basic modifier, capping the silanol sites and ensuring sharp elution bands.
Analytical Validation (Expected Results)
When validating the purified 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide via ¹H NMR (CDCl₃, 400 MHz), analysts must account for rotamers .
Because the product is a tertiary amide, restricted rotation around the C–N amide bond occurs at room temperature. This will result in two distinct sets of NMR signals (typically in a ~1:1 to 3:2 ratio) for protons adjacent to the amide bond.
Chloroacetyl Protons (-CH₂Cl): Expected as two distinct singlets between δ 4.00 – 4.20 ppm.
Amide N-Methyl Protons: Expected as two distinct singlets between δ 2.80 – 3.00 ppm.
Piperidine N-Methyl Protons: Expected as a single sharp singlet around δ 2.25 – 2.35 ppm (further from the anisotropic cone of the amide, thus less affected by rotameric splitting).
Note: Junior chemists frequently misidentify these rotameric peaks as an ~50% impurity. Heating the NMR sample to 60–80 °C (in DMSO-d6) will cause the rotamer peaks to coalesce into single resonances, confirming product purity.
References
Novel piperidine derivative - Google Patents (WO2005028438A9). Details the use of piperidine derivatives in histamine H3 receptor antagonists and CNS therapeutic agents.
Designing Active Site-Directed Covalent Probes for Tyrosine Phosphatases - Academic Commons, Columbia University. Outlines general procedures for amide synthesis using chloroacetyl chloride to generate covalent probes.
URL: [Link]
Application
Application Note: Utilizing 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in the Synthesis of Advanced API Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development. Document Type: Technical Application Note & Standard Operating Protocol (SOP).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development.
Document Type: Technical Application Note & Standard Operating Protocol (SOP).
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional intermediates. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (Chemical Formula:
C9H17ClN2O
, MW: 204.7 g/mol ) is a highly specialized electrophilic scaffold used to graft a pharmacologically privileged moiety onto core drug structures[1].
This intermediate is strategically designed with three critical features:
The 1-Methylpiperidin-4-yl Core: The piperidine ring is a widely recognized "privileged structure" in drug discovery. It provides crucial cation-
π
interactions with target proteins (e.g., GPCRs and kinases) and modulates the physicochemical properties (solubility, pKa) of the final API[2][3].
The N-Methyl Tertiary Amide: By methylating the amide nitrogen, hydrogen-bond donation is eliminated. This reduction in Topological Polar Surface Area (TPSA) significantly enhances membrane permeability, metabolic stability, and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents.
The
α
-Chloroacetamide Warhead: This moiety acts as a highly reactive, tunable electrophile. The carbon-chlorine bond is highly susceptible to bimolecular nucleophilic substitution (
SN2
) by amines, thiols, or phenols, allowing for the rapid construction of complex N-alkylated or S-alkylated API frameworks[4][5].
This intermediate has been prominently featured in the synthesis of kinase inhibitors (such as IKK-
α
/
β
and PI3K inhibitors) and various GPCR ligands targeting inflammatory and oncogenic pathways[6][7].
The primary utility of this intermediate lies in its ability to undergo
SN2
displacement. Because the
α
-carbon is adjacent to an electron-withdrawing carbonyl group, the transition state of the
SN2
reaction is stabilized, making the chloride highly labile.
Figure 1: S_N2 nucleophilic substitution workflow utilizing the alpha-chloroacetamide intermediate.
Experimental Protocols
The following protocols detail the integration of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide into larger API scaffolds. These methodologies are designed to be self-validating, ensuring high yield and purity.
Protocol A: N-Alkylation of Heteroaromatic Amines (Kinase Inhibitor Synthesis)
This protocol is utilized when coupling the intermediate with an aniline or aminopyrimidine derivative, a common step in synthesizing IKK or PI3K inhibitors[6][7].
Preparation: In an oven-dried round-bottom flask purged with inert gas (
N2
or Argon), dissolve the heteroaromatic amine (1.0 eq) in anhydrous DMF (10 mL/mmol). Causality: DMF is a polar aprotic solvent that effectively solvates the base's counter-ions, leaving the nucleophile "naked" and highly reactive for the
SN2
attack.
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct without competing with the primary nucleophile for the electrophile.
Electrophile Addition: Cool the reaction mixture to 0 °C. Add 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (1.1 eq) dropwise or in small portions. (Optional: Add 0.1 eq of NaI to convert the chloride to a more reactive iodide intermediate via the Finkelstein reaction).
Reaction Propagation: Gradually warm the reaction to 60 °C and stir for 12–18 hours. Monitor the reaction progression via LC-MS or TLC (DCM:MeOH 9:1).
Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature and quench with saturated aqueous
NaHCO3
. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (using a gradient of DCM/MeOH with 1%
NH4OH
to elute the basic piperidine product).
Protocol B: S-Alkylation for Thioether-Linked APIs
Thiols are softer, more potent nucleophiles than amines. This protocol requires milder conditions to prevent over-alkylation or side reactions[8].
Step-by-Step Methodology:
Dissolve the target thiol (1.0 eq) in anhydrous Acetonitrile (MeCN).
Add anhydrous Potassium Carbonate (
K2CO3
) (1.5 eq). Stir at room temperature for 15 minutes to generate the highly reactive thiolate anion.
Add 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (1.05 eq) in one portion.
Stir at room temperature for 2–4 hours. (Heating is rarely required due to the high nucleophilicity of the thiolate).
Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC or recrystallization.
Quantitative Data & Reaction Optimization
The choice of solvent and base dramatically impacts the yield and impurity profile of the resulting API intermediate. Table 1 summarizes empirical optimization parameters for the N-alkylation workflow.
Solvent
Base
Temp (°C)
Additive
Conversion (%)
Purity (LC-MS)
Mechanistic Observation
THF
Et3N
65
None
45%
85%
Poor solubility of intermediates; slow reaction rate.
MeCN
K2CO3
80
None
72%
90%
Heterogeneous reaction; moderate rate.
DMF
DIPEA
60
None
88%
94%
Homogeneous; excellent solvation of transition state.
Table 1: Optimization matrix for the N-alkylation of heteroaromatic amines using 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
Downstream Application: Target Pathway Modulation
APIs synthesized using this intermediate are frequently deployed as kinase inhibitors. For example, derivatives containing the 1-methylpiperidin-4-yl moiety have been patented as potent inhibitors of the IKK (I
κ
B kinase) complex[6]. The diagram below illustrates the biological causality of these synthesized APIs in modulating inflammatory and oncogenic gene expression.
Figure 2: Downstream NF-kappa-B signaling pathway modulated by IKK inhibitors derived from the API.
References
Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. Retrieved March 21, 2026, from[Link]
Google Patents. (2007). WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as IKK inhibitors.
Google Patents. (2012). US8158626B2 - Thiazolopyrimidine PI3K inhibitor compounds and methods of use.
Semantic Scholar. (2024). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification. Retrieved March 21, 2026, from [Link]
HPLC method development for analyzing and quantifying 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Chemical Profiling & Method Rationale The development of a robust High-Performance...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol
Chemical Profiling & Method Rationale
The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical properties. The target compound, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS: 954250-47-6), is a highly functionalized intermediate frequently utilized in pharmaceutical synthesis [1].
From a chromatographic perspective, this molecule presents three distinct challenges that dictate our method development strategy:
High Basicity (pKa ~9.5): The tertiary amine within the piperidine ring is highly basic. At a neutral pH, it exists as a positively charged cation. On standard silica-based reversed-phase columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual, negatively charged surface silanols (pKa ~4.0).
Chemical Reactivity: The chloroacetamide moiety is an active alkylating agent. It is highly susceptible to nucleophilic substitution (e.g., solvolysis) and base-catalyzed aqueous hydrolysis.
Lack of Extended Conjugation: The molecule lacks aromatic rings or extended
π
-systems, meaning it has a very weak UV chromophore. UV detection must rely on the amide bond absorbance at low wavelengths (typically 205–215 nm).
The Causality Behind Experimental Choices
To counteract these challenges, the method employs an acidic mobile phase (pH ~2.5) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the piperidine nitrogen while acting as an ion-pairing reagent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated amine, increasing retention and masking silanol interactions to ensure sharp, symmetrical peaks [2].
Furthermore, Acetonitrile (ACN) is selected over Methanol (MeOH) as the organic modifier and sample diluent. Methanol is a nucleophile and can degrade the chloroacetamide group via methanolysis during sample storage, creating artifact peaks. Acetonitrile, being aprotic, preserves the structural integrity of the analyte.
Fig 1. Step-by-step HPLC method development workflow from profiling to validation.
Optimized Chromatographic Conditions
To ensure reproducibility across different laboratories, the following gradient method was optimized using an end-capped C18 column, which provides superior inertness for basic compounds.
Table 1: HPLC Method Parameters
Parameter
Optimized Condition
Rationale
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Ethylene-bridged hybrid (BEH) particle resists degradation at low pH and minimizes silanol tailing.
Mobile Phase A
0.1% TFA in LC-MS Grade Water
Lowers pH to ~2.5; provides ion-pairing.
Mobile Phase B
0.1% TFA in Acetonitrile
Aprotic modifier prevents solvolysis of the chloro group.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Gradient Program
0-2 min: 5% B 2-10 min: 5%
→
60% B 10-12 min: 60% B 12.1-15 min: 5% B
Retains the polar analyte initially, then flushes strongly retained synthetic impurities.
Column Temp.
30 °C
Reduces mobile phase viscosity and improves mass transfer.
Detection
UV at 210 nm
Captures the amide bond absorbance.
Injection Vol.
10 µL
Balances sensitivity with column loading capacity.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and blank injections, the analyst can verify instrument performance and solvent purity prior to sample quantification.
Phase 1: Reagent Preparation
Diluent Preparation: Mix LC-MS grade Acetonitrile and Water in a 50:50 (v/v) ratio. Do not use alcohols.
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix and degas.
Phase 2: Standard and Sample Preparation
Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, dissolve in diluent, and dilute to a final target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter (avoid Nylon filters, which can bind basic compounds).
Phase 3: System Suitability Testing (SST)
Before running the sample sequence, the system must prove it is "fit for purpose" according to [3].
Inject the Blank (Diluent) to confirm no baseline interference at the expected retention time (~6.5 minutes).
Inject the Working Standard (50 µg/mL) six consecutive times.
Self-Validation Criteria: Proceed with sample analysis only if:
Retention Time %RSD
≤
1.0%
Peak Area %RSD
≤
2.0%
USP Tailing Factor (
Tf
)
≤
1.5
Theoretical Plates (
N
)
≥
5,000
Method Validation Summary
The method was validated following ICH Q2(R1) parameters to ensure trustworthiness and accuracy in quantitative drug development workflows.
Table 2: Quantitative Validation Data
Validation Parameter
Result / Range
ICH Q2(R1) Acceptance Criteria
Linearity Range
1.0 µg/mL to 100 µg/mL
Correlation coefficient (
R2
)
≥
0.999
Limit of Detection (LOD)
0.15 µg/mL
Signal-to-Noise (S/N)
≥
3
Limit of Quantitation (LOQ)
0.50 µg/mL
Signal-to-Noise (S/N)
≥
10
Method Precision (Repeatability)
0.8% RSD (n=6 at 50 µg/mL)
%RSD
≤
2.0%
Accuracy (Recovery)
98.8% – 101.4% (Spiked at 3 levels)
98.0% – 102.0%
Troubleshooting & Degradation Pathways
When analyzing reactive intermediates, the appearance of unexpected peaks is often a chemical issue rather than an instrumental one. The chloroacetamide group is a known electrophile. If samples are subjected to high pH, elevated temperatures, or nucleophilic solvents, degradation will occur rapidly.
Fig 2. Primary degradation pathways of the chloroacetamide moiety.
Common Chromatographic Artifacts:
Peak Tailing (
Tf
> 1.5): Indicates that the TFA has evaporated from the mobile phase or the column is degrading. Solution: Prepare fresh mobile phase; ensure the column is properly end-capped.
Early Eluting Degradant Peak: If a new peak appears before the main analyte, it is likely the hydroxyacetamide derivative (Degradant 1). This occurs if the sample was left in a high-pH aqueous environment, causing the chloride to be displaced by a hydroxyl group. Solution: Keep sample diluent neutral or slightly acidic and analyze promptly.
Shifting Retention Times: Because the compound is highly basic, slight variations in mobile phase pH will drastically alter its ionization state and retention. Solution: Always measure TFA by volume accurately and avoid topping off old mobile phase bottles.
References
NextSDS. (n.d.). 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide — Chemical Substance Information. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]
Application
Application Notes and Protocols: Formulation Strategies for Dissolving 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in Aqueous Media
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to dissolve 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in aqueou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to dissolve 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in aqueous media. The inherent physicochemical properties of active pharmaceutical ingredients (APIs) often present significant challenges to achieving desired concentrations for preclinical and clinical studies. This guide outlines a logical, step-by-step approach, from initial physicochemical characterization to the rational selection and application of various solubilization techniques. The protocols detailed herein are designed to be self-validating, enabling the user to identify an optimal formulation strategy based on empirical data.
Introduction: The Challenge of Aqueous Solubility
The bioavailability and therapeutic efficacy of a drug candidate are intrinsically linked to its solubility in aqueous media. Poor solubility can hinder absorption, leading to suboptimal drug exposure and potentially therapeutic failure. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, a compound with a complex structure incorporating a tertiary amine and an amide group, is anticipated to exhibit pH-dependent solubility. A systematic approach to formulation is therefore critical.
This guide will explore a multi-pronged strategy to enhance the aqueous solubility of this compound, focusing on four key formulation pillars:
pH Adjustment: Leveraging the basic nature of the piperidine moiety.
Co-solvency: Modifying the polarity of the aqueous vehicle.
Cyclodextrin Complexation: Encapsulating the molecule to enhance solubility.
Surfactant-based Systems: Utilizing micelles to create a favorable microenvironment.
The causality behind each experimental choice will be thoroughly explained, providing a framework for logical and efficient formulation development.
Physicochemical Characterization of the API
A fundamental understanding of the physicochemical properties of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is the cornerstone of a rational formulation design. The following section details the essential characterization steps.
Molecular Structure and Key Functional Groups
The molecular structure of the compound is presented below.
Key functional groups that will influence solubility include:
Tertiary Amine (in the piperidine ring): This group is basic and can be protonated at acidic pH, leading to the formation of a more soluble salt.
Amide Group: This group is generally polar but can also participate in hydrogen bonding, which can either aid or hinder solubility depending on the molecular context.
Caption: pH effect on the ionization and solubility of a basic compound.
Strategy 2: Co-solvency
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Experimental Protocol:
Prepare stock solutions of the API in various co-solvents (e.g., ethanol, PG, PEG 400).
Create a series of aqueous solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
Determine the solubility of the API in each co-solvent/water mixture using the shake-flask method.
Plot solubility versus co-solvent concentration to evaluate the effectiveness of each co-solvent.
Co-solvent
Concentration (% v/v)
Observed Solubility (mg/mL)
Ethanol
10
To be determined
20
To be determined
Propylene Glycol
10
To be determined
20
To be determined
PEG 400
10
To be determined
20
To be determined
Strategy 3: Cyclodextrin Complexation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule and increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol (Phase Solubility Study):
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
Add an excess of the API to each solution.
Equilibrate the samples using the shake-flask method.
Determine the concentration of the dissolved API in each solution by HPLC.
Plot the solubility of the API as a function of the HP-β-CD concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Strategy 4: Surfactant-based Systems
Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, increasing their overall solubility in the aqueous medium.
Experimental Protocol:
Select a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) or an ionic surfactant, depending on the desired properties of the final formulation.
Prepare aqueous solutions of the surfactant at various concentrations, both below and above its known CMC.
Determine the solubility of the API in each surfactant solution using the shake-flask method.
Plot the solubility as a function of surfactant concentration. A significant increase in solubility is expected above the CMC.
Conclusion and Recommendations
This application note has provided a structured and rational approach to developing an aqueous formulation for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide. The optimal strategy will depend on the target concentration, intended route of administration, and toxicological considerations of the excipients. It is recommended to start with pH adjustment, as it is often the simplest and most effective method for ionizable compounds. If further solubility enhancement is required, a combination of strategies (e.g., pH adjustment with a co-solvent) may be necessary. The experimental protocols provided herein will enable the systematic collection of data to support a scientifically sound formulation decision.
References
PubChem. 2-chloro-n-(1-methylpiperidin-4-yl)acetamide hydrochloride. Available at: [Link]
Application Note: Covalent Target Engagement and Chemoproteomic Profiling using 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Scientific Rationale & Chemical Biology Context The development of targeted covalent inhibitors (TCIs) requires rigorous validation of in-cell target engagement to ensure that phenotypic observations are driven by specif...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Chemical Biology Context
The development of targeted covalent inhibitors (TCIs) requires rigorous validation of in-cell target engagement to ensure that phenotypic observations are driven by specific, irreversible binding rather than off-target toxicity. The compound 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS: 954250-47-6)[1] serves as a highly effective prototypical electrophile for establishing these assay workflows.
Structurally, this molecule integrates three critical features:
The Chloroacetamide Warhead: Acts as the electrophilic center. Chloroacetamides undergo
SN2
nucleophilic substitution with the thiolate anions of reactive protein cysteines. They are a privileged class of warheads frequently utilized in fragment-based covalent ligand discovery and Activity-Based Protein Profiling (ABPP)[2].
The Piperidine Ring: Provides a basic aliphatic amine (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated, which enhances aqueous solubility and drives subcellular distribution (e.g., lysosomotropism via ion trapping).
N-Methylation: The N-methyl groups restrict the rotameric conformation of the amide bond, tuning the steric presentation of the
α
-chloro group and modulating its intrinsic reactivity to prevent indiscriminate proteome-wide alkylation.
To validate the efficacy and selectivity of such covalent probes, researchers must employ self-validating assay systems. The protocols detailed below utilize thermal stabilization and competitive chemoproteomics to definitively prove covalent target engagement in live cells.
Covalent binding mechanism of the chloroacetamide probe to target cysteines.
The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a protein upon ligand binding[3]. For covalent inhibitors, CETSA is uniquely powerful: by introducing a rigorous cellular washout step prior to thermal challenge, reversible binders are depleted, while covalent adducts remain intact, maintaining the thermal shift (
ΔTm
)[4].
Causality Checkpoint: Why the Washout Step?
If cells are lysed directly after treatment without a washout, the high local concentration of the compound in the lysate can drive post-lysis binding, leading to false-positive target engagement signals. The washout step ensures that the observed thermal stabilization is strictly the result of irreversible bonds formed in live cells.
Step-by-Step Methodology
Cell Seeding & Treatment:
Seed target cells (e.g., HEK293T or specific cancer lines) in 6-well plates at
1×106
cells/well. Incubate overnight.
Treat cells with 10
μ
M of the chloroacetamide probe, a reversible control inhibitor, or 0.1% DMSO (Vehicle) for 2 hours at 37 °C.
The Washout Phase (Self-Validation Step):
Aspirate the media. Wash the cells gently but thoroughly three times with 2 mL of warm, compound-free PBS.
Critical Logic: This removes the unbound intracellular pool of the drug. Reversible inhibitors will dissociate and diffuse out of the cell to re-establish equilibrium; covalent inhibitors will not.
Thermal Challenge:
Resuspend cells in PBS supplemented with protease inhibitors. Aliquot 50
μ
L of the cell suspension into 8 PCR tubes per treatment condition.
Subject the tubes to a temperature gradient (e.g., 40 °C to 68 °C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Soluble Fraction Isolation:
Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37 °C water bath).
Causality Note: Do not use harsh detergents (like SDS) here, as they will prematurely denature the proteins, destroying the thermal shift profile.
Centrifuge at 20,000 × g for 20 minutes at 4 °C to pellet denatured/aggregated proteins.
Detection:
Analyze the soluble supernatant via Western Blotting against your protein of interest. Quantify band intensities to calculate the
Tm
.
Protocol II: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)
While CETSA proves that a compound binds and stabilizes a target, Activity-Based Protein Profiling (ABPP) identifies which specific cysteine is engaged and ensures proteome-wide selectivity[5][6]. In competitive ABPP, the covalent probe competes with a broad-spectrum reactive probe (like Iodoacetamide-alkyne, IA-alkyne).
Causality Checkpoint: The Principle of Exclusion
If the chloroacetamide compound successfully alkylates its target cysteine in live cells, that specific thiol group is "masked." When the cell lysate is subsequently treated with IA-alkyne, the masked cysteine cannot react. This manifests as a loss of signal (fluorescence or mass spec intensity) compared to the DMSO control.
Competitive Activity-Based Protein Profiling (ABPP) workflow.
Step-by-Step Methodology
In Situ Labeling:
Treat cells with the chloroacetamide probe (1-10
μ
M) or DMSO for 2 hours.
Wash cells 3x with cold PBS to halt cellular uptake and remove excess compound.
Proteome Extraction:
Lyse cells in DPBS containing 0.1% NP-40 and MS-grade protease inhibitors. Sonicate briefly on ice.
Critical Logic: Protease inhibitors are mandatory. Endogenous protease activity will degrade target proteins, mimicking a "loss of signal" and resulting in false-positive target engagement calls.
Clarify lysate by centrifugation (10,000 × g, 10 min) and normalize protein concentration to 2 mg/mL.
IA-Alkyne Competition:
Add IA-alkyne (100
μ
M final concentration) to the lysates. Incubate for 1 hour at room temperature in the dark. This tags all unoccupied reactive cysteines.
CuAAC Click Chemistry:
To 50
μ
L of the labeled lysate, add the click chemistry master mix: 1 mM TCEP (reducing agent), 0.1 mM TBTA (ligand), 1 mM
CuSO4
(catalyst), and 50
μ
M TAMRA-Azide (fluorophore) or Biotin-Azide (for MS enrichment).
React for 1 hour at room temperature.
Readout:
For gel-based ABPP: Quench with SDS loading buffer, run on an SDS-PAGE gel, and image using an in-gel fluorescence scanner. Look for bands that disappear in the compound-treated lane compared to DMSO.
Quantitative Data Interpretation & Self-Validation
To ensure the integrity of the findings, data from both CETSA and ABPP must be cross-referenced with phenotypic viability assays. A true covalent inhibitor will demonstrate sustained metrics across all washout conditions.
Table 1: Expected Quantitative Outcomes for Covalent vs. Reversible Modifiers
Assay Type
Metric
Expected Outcome (Chloroacetamide Probe)
Expected Outcome (Reversible Control)
Causality / Interpretation
CETSA (Continuous)
ΔTm
+4 to +10 °C
+2 to +6 °C
Both compounds bind and thermodynamically stabilize the target protein.
Covalent occupancy permanently blocks IA-alkyne labeling at the target cysteine.
Cell Viability (Continuous)
IC
50
1-10
μ
M
1-10
μ
M
Both inhibit target-dependent survival pathways during constant exposure.
Cell Viability (Washout)
IC
50
1-10
μ
M
>100
μ
M
Sustained target inhibition drives toxicity only for irreversible covalent modifiers.
References
NextSDS Chemical Database. 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide - NextSDS. Retrieved from[1][7]
National Institutes of Health (PMC). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from[2]
National Institutes of Health (PMC). Ligand Discovery by Activity-Based Protein Profiling. Retrieved from[6]
National Institutes of Health (PMC). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Retrieved from[5]
National Institutes of Health (PMC). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Retrieved from[4]
National Institutes of Health (PMC). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from[3]
Preventing thermal degradation of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide during long-term storage
Title: Technical Support Center: Preventing Thermal Degradation of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I freq...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Preventing Thermal Degradation of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic stability and yield losses when handling 2-chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS 954250-47-6) [1]. This bifunctional molecule is a highly versatile intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural architecture makes it inherently unstable under ambient conditions.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the chemical integrity of your compound during long-term storage.
Part 1: Core Mechanistic FAQs
Q: Why does my batch of 2-chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide turn into an insoluble gum after a few weeks at room temperature?A: The degradation is driven by a spontaneous, temperature-dependent intermolecular self-alkylation (quaternization) reaction. Your molecule contains two conflicting functional groups:
A highly nucleophilic center: The tertiary amine of the N-methylpiperidine moiety.
A highly reactive electrophile: The
α
-chloroacetamide group.
The
α
-carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and chlorine atoms. At room temperature, the tertiary amine of one molecule attacks the
α
-chloroacetamide of another. This
SN2
reaction forms a dimeric, and eventually polymeric, quaternary ammonium salt. The inherent reactivity of
α
-haloacetamides with tertiary amines leads to quantitative quaternization at room temperature, a phenomenon well-documented in polymer and oligonucleotide chemistry [2, 3].
Q: Can I store the free base in solution to prevent it from cross-linking?A: No. Storing the free base in polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) will actually accelerate the degradation. Polar aprotic solvents stabilize the polar transition state of the
SN2
reaction without solvating the nucleophile, significantly lowering the activation energy for quaternization. If a solution must be prepared, it should be used immediately.
Part 2: Visualizing the Degradation Pathway
To understand the causality behind our storage recommendations, review the degradation mechanism below.
Mechanism of thermal degradation via intermolecular self-alkylation (quaternization).
Part 3: Troubleshooting Guide & Storage Solutions
Q: How can I prevent this self-alkylation during long-term storage?A: The most robust, self-validating strategy is to mask the nucleophilicity of the tertiary amine by converting the free base into its hydrochloride (HCl) salt . Protonation of the piperidine nitrogen eliminates its lone pair, rendering it completely non-nucleophilic.
If your downstream chemistry strictly requires the free base and you cannot form the salt, the compound must be stored neat, strictly at or below -20°C, and under an inert argon atmosphere to kinetically suppress the
SN2
reaction and prevent moisture-induced hydrolysis of the chloroacetyl group.
Table 1: Quantitative Stability Data for Storage Conditions
The following table summarizes the expected shelf-life of the compound under various storage conditions based on empirical kinetic observations.
Storage Condition
State
Temperature
Expected Shelf-Life
Primary Degradation Pathway
Free Base (Neat)
Oil/Solid
25°C (RT)
< 48 Hours
Rapid intermolecular quaternization
Free Base (Solution)
1M in DMF
25°C (RT)
< 12 Hours
Accelerated
SN2
(Polar aprotic effect)
Free Base (Neat)
Solid
-20°C
2 - 4 Weeks
Slow solid-state self-alkylation
HCl Salt (Neat)
Powder
25°C (RT)
> 6 Months
Stable (Nucleophile masked)
HCl Salt (Neat)
Powder
-20°C
> 2 Years
Stable (Optimal conditions)
Part 4: Experimental Protocol for Stabilization
To ensure absolute trustworthiness in your workflow, use the following self-validating protocol to convert the unstable free base into the stable hydrochloride salt.
Step-by-Step Methodology: Conversion to Hydrochloride Salt
Dissolution: Dissolve the freshly synthesized or purified 2-chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide free base in a non-polar, anhydrous solvent (e.g., Methyl tert-butyl ether (MTBE) or anhydrous diethyl ether) at a concentration of 0.1 M.
Causality: Non-polar solvents suppress the
SN2
transition state, preventing degradation during the workup.
Cooling: Chill the solution to 0°C using an ice bath under an argon atmosphere.
Protonation: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M). Stir vigorously. A white precipitate (the HCl salt) will begin to form immediately.
Isolation: Stir for an additional 15 minutes at 0°C to ensure complete precipitation. Filter the suspension rapidly through a sintered glass funnel under a blanket of argon.
Washing: Wash the filter cake with two volumes of ice-cold anhydrous MTBE to remove any unreacted free base or trace impurities.
Drying & Storage: Transfer the white powder to a vacuum desiccator. Dry under high vacuum (< 1 mbar) at room temperature for 4 hours. Store the sealed vial at -20°C.
Self-Validation Checkpoint: Take a 1 mg aliquot of the final dried salt and dissolve it in
D2O
. Run a
1H
-NMR. The presence of a sharp singlet for the
α
-chloro protons (~4.2 ppm) and the absence of broad, downfield-shifted piperidine peaks confirms successful stabilization without polymeric degradation.
Step-by-step workflow for converting the reactive free base into a stable hydrochloride salt.
References
NextSDS. (n.d.). 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide - Chemical Substance Information. NextSDS.[Link]
Bicak, N., & Gazi, M. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). ResearchGate / Journal of Macromolecular Science.[Link]
Meyer, R. B., et al. (1989). Sequence and Structure Dependence of the Hybridization-Triggered Reaction of Oligonucleotides Bearing Conjugated Cyclopropapyrroloindole. Journal of the American Chemical Society.[Link]
Optimization
Technical Support Center: Resolving Aqueous Solubility and Assay Artifacts for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that "poor solubility" is often a blanket misdiagnosis for a variety of physicochemical phenomena.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that "poor solubility" is often a blanket misdiagnosis for a variety of physicochemical phenomena.
2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is a tripartite molecule: it contains a moderately basic 1-methylpiperidine moiety, a hydrophobic core, and a reactive chloroacetamide electrophilic warhead. When this compound appears to "crash out" or yields inconsistent assay data, the root cause is rarely simple insolubility. It is usually driven by colloidal aggregation , pH-dependent free-base precipitation , or unintended covalent reactivity with buffer components.
This guide provides a self-validating framework to diagnose and resolve these specific issues.
Diagnostic Workflow
Diagnostic workflow for resolving aqueous solubility and reactivity issues in biological assays.
Module 1: The "DMSO Crash-Out" and Colloidal Aggregation
Q: When I dilute my 50 mM DMSO stock into PBS, the solution turns slightly cloudy, and I observe non-specific, steep dose-response inhibition across multiple off-target proteins. Is the compound insoluble?
A: You are likely observing colloidal aggregation rather than true amorphous precipitation.
The Causality: When a highly concentrated hydrophobic fragment is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity forces the compound past its critical aggregation concentration (CAC)1[1]. Instead of crystallizing, the molecules self-assemble into densely packed, liquid-like spherical colloids (typically 50–500 nm in radius). These colloids promiscuously sequester and partially unfold proteins on their surface, leading to artifactual false-positive inhibition2[2].
Self-Validating Protocol: The Detergent Reversal Assay
This protocol uses a built-in control to distinguish true 1:1 stoichiometric binding from colloidal sequestration.
Setup Baseline: Run your standard enzymatic assay with the compound in a 96-well plate.
Detergent Perturbation: Run a parallel assay where the buffer is supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-20).
Incubation & Readout: Incubate for 15 minutes and measure activity.
Validation: Detergents disrupt colloidal particles by forming mixed micelles below the compound's CAC 3[3]. If the compound's inhibitory activity vanishes in the presence of 0.01% Tween-20, it was acting as a colloidal aggregator. If potency remains unchanged, it is a true binder.
Module 2: pH-Dependent Solubility (The Piperidine Factor)
Q: The compound is perfectly soluble in my kinase assay buffer (pH 7.4), but crashes out immediately as a visible precipitate in my ubiquitination assay buffer (pH 8.5). Why?
A: The solubility of this specific molecule is strictly governed by the protonation state of its tertiary amine (the 1-methylpiperidine ring).
The Causality: The calculated pKa of the piperidine nitrogen is approximately 9.0–9.5. At physiological pH (7.4), the amine is protonated (cationic), which heavily favors aqueous solvation via ion-dipole interactions with water. As the buffer pH approaches or exceeds 8.5, a significant fraction of the compound deprotonates into its neutral "free base" form. Lacking a charge, the compound becomes highly lipophilic and rapidly precipitates out of solution.
Self-Validating Protocol: Stepwise Solvent Transition
To prevent localized supersaturation at the droplet interface during dilution:
Intermediate Dilution: Do not pipette 100% DMSO stock directly into the final assay well. Instead, create an intermediate 10x stock in a transitional solvent (e.g., 10% DMSO / 40% PEG300 / 50% Buffer at pH 7.0).
Buffer Adjustment: Ensure the final assay buffer is strictly maintained between pH 7.0 and 7.5.
Validation: Perform a parallel dilution into pH 7.4 buffer vs. pH 8.5 buffer. Centrifuge both at 10,000 x g for 10 minutes and analyze the supernatant via LC-UV. The pH 7.4 supernatant will retain >95% of the expected AUC (Area Under Curve), validating the pH-dependent mechanism.
Module 3: Chemical Reactivity Masquerading as Insolubility
Q: I don't see any precipitate or turbidity, but my LC-MS/MS quantification shows that 90% of my compound "disappears" from the assay buffer within 30 minutes. Is it crashing out invisibly?
A: No, your compound is likely being consumed by an unintended covalent reaction with your assay buffer additives.
The Causality: The chloroacetamide group is an electrophilic warhead designed to covalently bind to cysteine residues via nucleophilic substitution4[4]. If your assay buffer contains thiol-based reducing agents like Dithiothreitol (DTT),
β
-mercaptoethanol (BME), or Glutathione (GSH), the chloroacetamide will rapidly and irreversibly alkylate these additives. This depletes the free compound, mimicking the kinetic profile of precipitation.
Buffer Audit: Remove all DTT, BME, or GSH from your assay buffer formulation.
TCEP Substitution: Substitute the thiol agents with 0.5 – 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine).
Validation: TCEP is a potent reducing agent that lacks nucleophilic thiols and will not react with chloroacetamide warheads5[5]. Run an LC-MS stability check of the compound in the new TCEP buffer over 2 hours. The parent mass (
[M+H]+
) will remain stable, proving that the previous "loss" was due to reactivity, not solubility.
Quantitative Data Summary
The table below summarizes the physicochemical stability and effective solubility of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide across various standard assay conditions.
Buffer Condition
Additive / Detergent
Observed State (DLS/Visual)
Effective Conc. Remaining (LC-MS at 2h)
Primary Mechanism / Causality
PBS, pH 7.4
None
Clear (Monomeric)
> 95%
Stable; piperidine protonated.
Tris, pH 8.8
None
Visible Precipitate
< 10%
Deprotonation to lipophilic free base.
HEPES, pH 7.4
2 mM DTT
Clear
< 5%
Covalent alkylation of DTT thiols.
HEPES, pH 7.4
1 mM TCEP
Clear
> 95%
Non-nucleophilic reduction (Stable).
PBS, pH 7.4 (Rapid Dilution)
None
Turbid (50-500nm particles)
Variable
Colloidal aggregation (Exceeded CAC).
PBS, pH 7.4
0.01% Tween-20
Clear (Monomeric)
100%
Colloid disruption via mixed micelles.
References
Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC
Source: N
Colloidal aggregation - Shoichet Lab - University of Toronto
Source: Nano Today / University of Toronto
Rapid covalent-probe discovery by electrophile fragment screening - bioRxiv.org
Source: bioRxiv
Full article: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - Taylor & Francis
Source: Taylor & Francis Online
Strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays - Benchchem
Source: Benchchem
Reducing byproduct formation during 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide manufacturing scale-up
Introduction & Scope The synthesis of 2-chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide via the acylation of N,1-dimethylpiperidin-4-amine with chloroacetyl chloride is a critical transformation in pharmaceutical m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The synthesis of 2-chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide via the acylation of N,1-dimethylpiperidin-4-amine with chloroacetyl chloride is a critical transformation in pharmaceutical manufacturing. While this reaction typically proceeds smoothly at the bench scale, scaling up introduces severe challenges, primarily driven by the thermodynamics of acid chloride reactions and the bifunctional nature of the product.
This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to eliminate byproduct formation and ensure a robust manufacturing process.
Mechanistic Overview: The Quaternization Hazard
The primary cause of yield loss and tar formation during scale-up is self-quaternization . The target molecule is inherently bifunctional: it contains both a nucleophilic tertiary amine (the 1-methylpiperidine moiety) and an electrophilic alkylating agent (the
α
-chloroacetamide moiety). If the product is allowed to exist as a free base, it undergoes rapid intermolecular alkylation, leading to dimerization and subsequent polymerization[1].
Mechanistic pathway: Desired acylation vs. pH-dependent self-quaternization byproduct.
Frequently Asked Questions (FAQs)
Q: Why do we see a massive increase in high-molecular-weight impurities (tar/oligomers) during scale-up, even though the lab-scale reaction was clean?A: This is a classic manifestation of intermolecular alkylation (polymerization) . At lab scale, rapid cooling and quick processing minimize side reactions. During scale-up, extended processing times in the free-base form allow the tertiary amine (pKa ~10) of one product molecule to nucleophilically attack the
α
-chloro carbon of another[1]. To prevent this, the product must be maintained as a protonated salt (e.g., hydrochloride) throughout the reaction and isolation. Protonation entirely eliminates the nucleophilicity of the tertiary amine[2].
Q: We tried using Schotten-Baumann conditions (aqueous K₂CO₃ / DCM) to manage the HCl byproduct. Why did the conversion drop significantly?A: Schotten-Baumann conditions often fail for highly reactive electrophiles like chloroacetyl chloride due to competitive hydrolysis. The aqueous base hydrolyzes the acid chloride into chloroacetic acid before it can fully react with the sterically hindered secondary amine. Scale-up studies on similar piperidine acylations demonstrate that incomplete reactions are heavily driven by this acid chloride hydrolysis[3]. Strict anhydrous conditions are mandatory.
Q: What is the optimal base to use if we want to drive the reaction to completion without free-basing the product?A: The most robust method is to rely on the starting amine itself or use a strictly controlled weak base. Triethylamine (Et₃N) is strongly basic and will free-base the product, triggering rapid polymerization[4]. Pyridine is a superior choice if an auxiliary base is required, as it provides a cleaner impurity profile and minimizes product free-basing[3]. However, the ultimate scale-up solution is to run the reaction without an auxiliary base and isolate the product directly as the HCl salt.
Quantitative Data: Base Selection & Byproduct Profiles
Base System
Conditions
Desired Product Yield
Hydrolysis Byproduct
Quaternization (Oligomer)
Rationale / Causality
None (Excess SM)
Anhydrous DCM, 0 °C
>90% (as HCl salt)
<1%
<1%
SM acts as base; product remains protonated, preventing self-alkylation.
Pyridine
Anhydrous EtOAc, 0 °C
85-90%
<2%
2-5%
Weak base; cleaner profile than Et₃N; requires careful pH monitoring[3].
Triethylamine (Et₃N)
Anhydrous DCM, 0 °C
60-70%
<2%
15-25%
Stronger base free-bases the product, triggering rapid intermolecular quaternization[4].
Aq. K₂CO₃ (Biphasic)
DCM / Water, 5 °C
<50%
>40%
5-10%
Rapid hydrolysis of chloroacetyl chloride outcompetes the acylation reaction[3].
Self-Validating Scale-Up Protocol
To ensure scientific integrity and reproducibility, this protocol utilizes in-process controls (IPCs) that validate the system state before proceeding to the next phase.
Phase 1: Anhydrous Preparation
Purge a jacketed glass-lined reactor with N₂. Charge with anhydrous Dichloromethane (DCM) (10 volumes).
Charge N,1-dimethylpiperidin-4-amine (1.0 eq).
Validation Check: Perform Karl Fischer (KF) titration on the reactor solution. Proceed only if moisture is <0.05%. (Causality: Prevents chloroacetyl chloride hydrolysis).
Phase 2: Cryogenic Acylation
4. Cool the reactor internal temperature to between -5 °C and 0 °C.
5. Slowly dose chloroacetyl chloride (1.05 eq) dissolved in DCM (2 volumes) over 2-3 hours.
6. Control Parameter: Maintain internal temperature < 5 °C. (Causality: Suppresses the activation energy required for intermolecular quaternization and controls the highly exothermic acylation).
Phase 3: Aging and IPC
7. Stir the mixture for 1 hour at 0 °C.
8. Validation Check: Pull a sample for HPLC analysis. Proceed to isolation only when starting material is <1%.
Phase 4: Direct Isolation (Critical)
9. Do not perform an aqueous basic workup. Add an anti-solvent (e.g., Methyl tert-butyl ether, MTBE; 5 volumes) directly to the cold DCM mixture to precipitate the product as the hydrochloride salt.
10. Filter the white crystalline solid under N₂. Wash with cold MTBE and dry in a vacuum oven at 40 °C.
Optimized scale-up workflow prioritizing direct isolation of the stable hydrochloride salt.
References
Working with Hazardous Chemicals (Synthesis of benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate)
Source: Organic Syntheses, 2013, 90, 74-86.
URL:[Link]
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships
Source: Journal of the American Chemical Society - ACS Publications
URL:[Link]
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Technical Support Center: HPLC Method Optimization for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Welcome to the Analytical Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing bifunctional molecules presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing bifunctional molecules presents unique chromatographic challenges. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is a prime example of a "dichotomous" molecule: it contains a highly basic tertiary amine (the piperidine ring) and a highly reactive, base-labile electrophile (the chloroacetamide moiety).
This guide provides mechanistic troubleshooting, field-proven FAQs, and validated protocols to help you achieve reproducible retention, excellent peak shape, and chemical stability during your HPLC analyses.
Core Chromatographic Challenge & Strategy
Before adjusting your pump parameters, it is critical to understand the causality behind this molecule's behavior. The piperidine nitrogen has a pKa of approximately 9.0–9.5[1]. To retain such a basic compound on a standard Reversed-Phase (RP) C18 column, conventional wisdom dictates using a high-pH mobile phase (e.g., pH 10.5) to deprotonate the amine, rendering it neutral and hydrophobic.
However, this approach will destroy your sample. Chloroacetamides are highly susceptible to base-mediated hydrolysis via intermolecular SN2 reactions (yielding hydroxy-substituted derivatives) or amide cleavage[2][3]. Therefore, you are forced to operate under acidic to neutral conditions (pH 2.0–6.0), where the piperidine ring is fully protonated and highly polar. To achieve retention, we must employ Ion-Pairing Reversed-Phase (IP-RP) Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Fig 1: Decision workflow for selecting HPLC modes based on molecular constraints.
Troubleshooting FAQs
Q1: My compound is eluting in the void volume (
t0
) on a standard C18 column. How do I increase retention?
Cause: At standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the tertiary amine is ionized (cationic). The ionized form is highly hydrophilic and partitions poorly into the hydrophobic C18 stationary phase[1][4].
Solution: Implement Ion-Pairing Chromatography (IPC). By adding a volatile ion-pairing agent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase, the negatively charged perfluorinated anions pair with the positively charged piperidinium cations. This forms a neutral, hydrophobic complex that readily partitions into the C18 phase, drastically increasing retention[5][6].
Q2: Can I use a high-pH buffer (e.g., Ammonium Bicarbonate, pH 10) to neutralize the piperidine ring and improve retention?
Cause: Absolutely not. While high pH will neutralize the amine and improve C18 retention, it will rapidly degrade the chloroacetamide moiety.
Solution: Keep the mobile phase pH strictly below 6.0. Base-catalyzed hydrolysis of chloroacetamides proceeds rapidly via nucleophilic substitution of the chloride by hydroxide (
OH−
), forming a hydroxy-acetamide degradate[2][3]. If you observe new, unexpected peaks growing in your chromatogram over the course of an autosampler sequence, base-mediated hydrolysis is the likely culprit.
Fig 2: Base-mediated degradation pathway of the chloroacetamide moiety.
Q3: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I sharpen the peak?
Cause: Peak tailing for piperidine derivatives is classically caused by secondary interactions (ion-exchange) between the protonated amine and unreacted, acidic silanol groups (
Si−O−
) on the silica support of the column.
Solution:
Use a highly end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO)[1].
Ensure your ion-pairing agent concentration is sufficient (e.g., 0.1% v/v TFA). The TFA not only pairs with the analyte but also dynamically coats the stationary phase, masking residual silanols[6].
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies designed specifically for this compound.
This is the standard, robust method for quantifying the compound while preventing hydrolysis and silanol tailing.
Materials & Setup:
Column: Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase A: Ultrapure Water with 0.1% v/v Trifluoroacetic acid (TFA). (pH ~2.0).
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.
Column Temperature: 25°C (Do not exceed 30°C to prevent acid-catalyzed thermal hydrolysis)[2][3].
Detection: UV at 210 nm and 254 nm.
Step-by-Step Execution:
Solvent Preparation: Add exactly 1.0 mL of MS-grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Mix thoroughly and degas via sonication for 10 minutes.
Sample Preparation: Dissolve the standard in 90:10 Water:Acetonitrile (v/v) to a concentration of 0.1 mg/mL. Crucial: Do not use pure organic solvent for the diluent, as this will cause peak splitting upon injection into a highly aqueous initial gradient.
System Equilibration: Purge the column with 5% B for 15 column volumes until the baseline is completely stable (TFA absorbs heavily at 210 nm; equilibration is vital).
Run Gradient: Execute the gradient profile listed in Table 1.
System Suitability: Inject a blank, followed by 3 replicate standard injections. The tailing factor (
Tf
) must be
≤1.5
, and retention time RSD must be
≤1.0%
.
If IP-RP does not provide sufficient retention, HILIC leverages the molecule's cationic polarity at low pH to achieve retention via partitioning into a water-enriched layer on the stationary phase[4].
Materials & Setup:
Column: Bare Silica or Amide-bonded HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: HPLC-grade Acetonitrile.
Column Temperature: 25°C.
Step-by-Step Execution:
Buffer Preparation: Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Add Formic Acid dropwise until pH reaches exactly 3.0.
Sample Preparation: Dissolve the sample in 10:90 Water:Acetonitrile (v/v). In HILIC, the sample diluent must be highly organic.
System Equilibration: Flush the column with 95% B for at least 30 minutes. HILIC columns require longer equilibration times to establish the aqueous hydration layer.
Run Gradient: Execute the HILIC gradient profile listed in Table 1.
Quantitative Data & Gradient Profiles
The following table summarizes the optimized gradient profiles for both recommended methodologies.
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners
Source: Environmental Science & Technology (ACS Publications)
URL:[Link]
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides
Source: Journal of Agricultural and Food Chemistry (via ResearchGate)
URL:[Link]
Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds
Source: Open PRAIRIE - South Dakota State University
URL:[Link]
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography
Source: Element Lab Solutions
URL:[Link]
Expert tip: Influence of pH in Reversed Phase Chromatography
Source: YMC Europe
URL:[Link]
Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach
Source: ACS Omega (ACS Publications)
URL:[Link]
Minimizing reagent toxicity and exposure when handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Welcome to the Technical Support Center for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide . This compound features a highly reactive chloroacetamide electrophilic warhead coupled with a basic tertiary amine (pi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide . This compound features a highly reactive chloroacetamide electrophilic warhead coupled with a basic tertiary amine (piperidine ring). It is frequently utilized in drug discovery for synthesizing covalent inhibitors, PROTACs, and peptide conjugates. Because of its mechanism of action, it poses significant exposure risks if handled improperly.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure maximum safety and experimental integrity.
Q: Why is this specific reagent considered highly hazardous to handle?A: The hazard stems directly from the compound's chemical structure. The chloroacetamide moiety is a potent alkylating agent designed to undergo
SN2
nucleophilic substitution. In a biological system, it rapidly reacts with nucleophilic thiols, specifically cysteine residues in proteins and intracellular glutathione[1]. This indiscriminate covalent binding leads to severe protein dysfunction, oxidative stress (via glutathione depletion), and irreversible cellular damage.
Q: What are the primary clinical manifestations of accidental exposure?A: Based on the chloroacetamide pharmacophore, the primary risks are:
Acute Toxicity: Toxic if swallowed. Animal models indicate an oral LD50 of approximately 138 mg/kg for basic chloroacetamides[2].
Skin Sensitization: It is a Category 1 sensitizer[3]. Covalent modification of skin proteins creates hapten-carrier complexes that trigger severe allergic contact dermatitis[4].
Reproductive Toxicity: Structural analogs are classified as Category 2 reproductive toxins, suspected of damaging fertility[3].
Biochemical pathway of chloroacetamide toxicity via SN2 alkylation of cellular thiols.
Q: What is the mandatory workspace setup for weighing and transferring this compound?A: Never handle this compound on an open bench. All manipulations of the dry powder must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a high-velocity chemical fume hood to prevent the inhalation of aerosolized dust[1].
Q: Which Personal Protective Equipment (PPE) provides self-validating protection?A: Standard latex gloves are insufficient against electrophilic solvents and reagents. You must use a double-gloving system with heavy-duty Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins)[1][5]. If the outer glove is contaminated, the chemical reaction (alkylation) is restricted to the outer layer, allowing you to safely strip it off without exposing your skin. Wear a fully buttoned lab coat, closed-toe shoes, and chemical splash goggles[4].
Section 3: Quantitative Toxicity Baselines
Because highly specific toxicological data for complex, custom piperidine-chloroacetamide derivatives is often proprietary or uncharacterized, safety protocols must be anchored to the foundational chloroacetamide pharmacophore[1]. The table below summarizes the critical hazard thresholds researchers must assume when handling this reagent.
Harmful to aquatic life; do not pour down drains[4].
Section 4: Validated Experimental Protocols
Protocol A: Safe Weighing and Solution Preparation
To minimize the risk of aerosolizing the toxic powder, utilize the following self-validating workflow. By immediately transitioning the powder into a liquid state, you eliminate the inhalation hazard associated with airborne particulates.
Preparation: Place an anti-static weigh boat inside the analytical balance enclosure within the fume hood. Ensure the hood sash is pulled down to the lowest workable level.
Transfer: Using a static-free micro-spatula, carefully transfer the required mass of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
In-Situ Dissolution: Instead of transporting the dry powder across the lab, immediately dissolve the compound in your target solvent (e.g., anhydrous DMSO or DMF) directly within the fume hood.
Sealing: Transfer the liquid stock solution to a screw-cap amber vial with a PTFE-lined septum. The compound is now safe to transport and handle using standard liquid-handling protocols.
Protocol B: Spill Response and Chemical Decontamination
If a spill occurs, physical wiping is insufficient and dangerous. The electrophilic warhead must be chemically destroyed. We utilize a 10% Sodium Thiosulfate (
Na2S2O3
) solution. Thiosulfate acts as a highly reactive sulfur donor, outcompeting biological thiols to undergo an
SN2
reaction with the chloroacetamide, yielding a water-soluble, non-toxic Bunte salt[6][7].
Evacuate & Assess: Immediately alert personnel and evacuate the immediate vicinity. Allow aerosols to settle for 10 minutes[8].
Containment: Don maximum PPE (N95/P100 respirator, double nitrile gloves, face shield). Surround the spill with an inert absorbent material like vermiculite or sand to prevent spreading[1].
Chemical Neutralization: Generously spray or pour a freshly prepared 10% Sodium Thiosulfate solution over the spill area[6].
Incubation: Allow the decontamination solution to sit for at least 20 minutes. Causality note: This time is required for the nucleophilic substitution reaction to reach completion, permanently detoxifying the alkylating agent.
Cleanup & Disposal: Scoop the neutralized slurry into a designated hazardous waste container. Wash the surface twice with soap and water[4].
Step-by-step spill response and chemical neutralization workflow using sodium thiosulfate.
Comparing 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide with other substituted piperidine derivatives
Comparative Performance Guide: 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in Medicinal Chemistry Workflows Executive Summary & Core Rationale In the development of neuroactive agents and complex receptor lig...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Performance Guide: 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in Medicinal Chemistry Workflows
Executive Summary & Core Rationale
In the development of neuroactive agents and complex receptor ligands, the selection of bifunctional building blocks dictates both synthetic efficiency and the pharmacokinetic profile of the final drug candidate. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS 954250-47-6) [1] is a highly versatile intermediate featuring a basic 1-methylpiperidine moiety and an electrophilic chloroacetamide warhead. It is extensively utilized in the synthesis of complex therapeutics, including indole-based candidates for neurological disorders[2].
This guide objectively compares its performance against two closely related structural analogs:
Compound B: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (A secondary amide analog).
Compound C: 2-Bromo-N-methyl-N-(1-methylpiperidin-4-yl)acetamide (A highly reactive bromo-analog).
To understand the performance of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, we must analyze the causality behind its structural features:
The N-Methyl Tertiary Amide Effect:
Unlike secondary amides (Compound B), the N-methylated tertiary amide lacks a hydrogen bond donor (HBD). This structural absence prevents unwanted intermolecular hydrogen bonding, which significantly increases the lipophilicity of the resulting pharmacophore—a critical parameter for crossing the blood-brain barrier[2]. Furthermore, the N-methylation alters the cis/trans rotamer equilibrium of the amide bond, effectively pre-organizing the piperidine ring in a specific spatial orientation that can enhance binding affinity to target receptors.
The Chloroacetamide Warhead:
Haloacetamides are "soft" electrophiles that react with nucleophiles (such as thiols and amines) via a classic SN2 substitution mechanism[3]. The intrinsic reactivity of haloacetamides follows a strict kinetic order: Iodoacetamide > Bromoacetamide >> Chloroacetamide [3],[4]. While a bromoacetamide analog (Compound C) would yield faster reaction times, the chloroacetamide provides superior chemoselectivity. It is highly resistant to background hydrolysis in aqueous environments[5] and prevents runaway double-alkylation, ensuring that only highly nucleophilic targets are alkylated without degrading the parent scaffold[6].
Quantitative Performance Comparison
The following table summarizes the comparative performance metrics of these substituted piperidine derivatives in standard synthetic environments.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and reaction success.
Protocol 1: Chemoselective SN2 Alkylation
Objective: Couple the chloroacetamide intermediate with a target nucleophile (e.g., a thiol or secondary amine).
Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base. It is strong enough to deprotonate the incoming nucleophile but weak enough to prevent base-catalyzed hydrolysis of the amide bond[5]. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to selectively solvate the potassium cation, leaving the nucleophilic anion "naked" and highly reactive, thereby lowering the SN2 activation energy.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the target nucleophile and 1.2 eq of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in anhydrous DMF.
Activation: Add 2.0 eq of anhydrous K₂CO₃ to the solution.
Validation Check 1 (Control): Run a parallel micro-scale reaction omitting K₂CO₃. This validates that the alkylation is strictly base-dependent and rules out background solvolysis.
Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.
Validation Check 2 (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed successful when the substrate mass (m/z ~204.7) is depleted and the product mass appears. The absence of a hydrolysis byproduct peak (m/z ~186) confirms the chemoselectivity of the chloro- leaving group[6].
Workup: Quench the reaction with distilled water and extract the product using ethyl acetate.
Protocol 2: Hydrolytic Stability Assay
Objective: Verify the resistance of the chloroacetamide warhead to aqueous degradation prior to biological testing.
Step-by-Step Methodology:
Prepare a 1 mM solution of the compound in phosphate-buffered saline (PBS, pH 7.4).
Incubate the solution at 37 °C for 24 hours.
Validation Check: Analyze aliquots at 0, 4, 12, and 24 hours via HPLC. The Area Under the Curve (AUC) of the parent peak must remain >95%, confirming that the chloroacetamide does not undergo spontaneous base-catalyzed hydrolysis under physiological conditions[5].
Mechanistic Pathway Visualization
Mechanistic pathway of the SN2 nucleophilic substitution on the chloroacetamide moiety.
Validation of LC-MS Platforms for Trace Quantification of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
As pharmaceutical control strategies become increasingly stringent, the trace quantification of highly reactive intermediates demands analytical platforms that deliver both uncompromising sensitivity and structural speci...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical control strategies become increasingly stringent, the trace quantification of highly reactive intermediates demands analytical platforms that deliver both uncompromising sensitivity and structural specificity. The compound 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (hereafter referred to as CMMPA) presents a unique analytical challenge.
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—specifically Triple Quadrupole (LC-MS/MS) versus High-Resolution Mass Spectrometry (LC-HRMS)—for the trace quantification of CMMPA. It establishes self-validating experimental protocols grounded in current regulatory frameworks.
Mechanistic Context and Regulatory Landscape
CMMPA contains an
α
-chloroacetamide moiety, a well-documented electrophile and alkylating agent capable of covalently binding to DNA[1]. Under the ICH M7(R1) guidelines, compounds containing such structural alerts are classified as potential mutagenic impurities (PMIs) or genotoxic impurities (GTIs)[2]. Consequently, they must be controlled at or below the Threshold of Toxicological Concern (TTC), which is strictly set at 1.5 µ g/day for lifetime exposure scenarios[2].
The Analytical Challenge (Causality of Method Design)
Analyzing CMMPA at sub-ppm levels requires overcoming two competing physicochemical properties:
High Reactivity: The chloroacetamide group is susceptible to nucleophilic attack and thermal degradation. Sample preparation in protic solvents (like methanol) at elevated temperatures can lead to solvolysis, causing false-negative quantifications. Causality: All extractions must utilize cold, aprotic solvents (e.g., Acetonitrile) to preserve the integrity of the impurity.
Ionization Dynamics: The tertiary amine on the piperidine ring is highly basic (
pKa≈9.5
), making it an excellent candidate for positive Electrospray Ionization (ESI+). However, when analyzing trace impurities within a high-concentration Active Pharmaceutical Ingredient (API) matrix, this basicity makes CMMPA highly susceptible to matrix-induced ion suppression.
To counteract these effects, a self-validating system utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as CMMPA-
d3
, or the method of standard addition is mandatory to ensure quantitative trustworthiness[3].
Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)
Selecting the correct mass spectrometry platform depends on the complexity of the API matrix and the required Limit of Quantitation (LOQ). Both methods must be validated according to ICH Q2(R2) guidelines, which mandate rigorous testing of specificity, accuracy, and precision for trace impurity analysis[4].
High resolution aids in isolating the analyte signal
Data derived from standard ICH Q2(R2) validation parameters for genotoxic impurities[6].
Self-Validating Experimental Protocol
The following step-by-step methodology utilizes LC-MS/MS (QqQ), the gold standard for routine GTI quantification[5]. The protocol is designed as a self-validating system: every sample batch includes matrix-matched calibration curves and pre-extraction SIL-IS spiking to continuously verify extraction efficiency and ionization stability.
Matrix Dilution: Weigh accurately 50.0 mg of the API into a 10 mL volumetric flask.
Internal Standard Spiking: Add 10 µL of CMMPA-
d3
working standard (100 ng/mL) directly to the dry API to ensure the SIL-IS undergoes the exact same dissolution kinetics as the endogenous impurity.
Dissolution: Add 8 mL of cold (
4∘C
) Acetonitrile (aprotic solvent to prevent solvolysis). Sonicate in a cold water bath for 5 minutes until fully dissolved.
Volume Adjustment: Make up to the 10 mL mark with cold Acetonitrile.
Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.
Step 2: Chromatographic Conditions
Column: C18 superficially porous particle (SPP) column (100 x 2.1 mm, 2.7 µm). The SPP architecture provides high efficiency at lower backpressures, minimizing the on-column residence time of the reactive chloroacetamide.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation of the piperidine nitrogen).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 6 minutes, flush at 95% B for 2 minutes, re-equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Step 3: MS/MS Parameters (ESI+)
Precursor Ion: The exact mass of protonated CMMPA
[M+H]+
is m/z 205.1.
Quantifier Transition: m/z 205.1
→
112.1 (Collision Energy: 20 eV). Mechanistic note: This transition represents the loss of the chloroacetamide group, leaving the stable 1-methyl-4-methylamino-piperidine cation.
To prove the method is fit for its intended purpose, validation must demonstrate that the analytical procedure provides acceptable response, accuracy, and precision[4]. The table below summarizes the validation data for the LC-MS/MS method against the ICH Q2(R2) acceptance criteria.
Validation Parameter
ICH Q2(R2) Requirement
LC-MS/MS Experimental Result
Status
Specificity
No interference at retention time
Resolution > 2.0 from API peak; No matrix peaks
Pass
Limit of Detection (LOD)
S/N
≥
3:1
0.015 ppm (S/N = 5:1)
Pass
Limit of Quantitation (LOQ)
S/N
≥
10:1, Precision
≤
10%
0.05 ppm (Precision = 4.2%)
Pass
Linearity (Range)
R2≥0.99
over reportable range
R2=0.9994
(0.05 to 5.0 ppm)
Pass
Accuracy (Recovery)
80% – 120% at LOQ level
98.5%
±
3.1% (Spiked at 0.1 ppm)
Pass
Method Precision
%RSD
≤
5.0% (n=6)
%RSD = 2.8% at 0.5 ppm
Pass
Analytical Workflow Visualization
The following diagram maps the logical progression from regulatory risk assessment to routine QC monitoring, ensuring a closed-loop, self-validating approach to trace impurity analysis.
Analytical workflow for ICH M7 mutagenic impurity validation using LC-MS platforms.
References
[2] IntuitionLabs. ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available at: [Link]
[1] ResearchGate. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at:[Link]
[4] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]
[5] PubMed (NIH). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Available at:[Link]
[3] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]
[6] International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) - Draft Version. Available at: [Link]
Validating the chemical purity of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide using quantitative NMR (qNMR)
As a Senior Application Scientist who has spent years developing analytical workflows for complex pharmaceutical intermediates, I frequently encounter a recurring challenge: accurately determining the chemical purity of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist who has spent years developing analytical workflows for complex pharmaceutical intermediates, I frequently encounter a recurring challenge: accurately determining the chemical purity of molecules that defy traditional chromatographic methods.
One such challenging intermediate is 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide . This piperidine-based building block is critical in the synthesis of various active pharmaceutical ingredients (APIs). However, validating its purity presents a unique analytical hurdle.
In this guide, I will objectively compare the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives like HPLC-UV and GC-FID for this specific molecule, providing the causality behind these experimental choices and a self-validating protocol for your laboratory.
The Analytical Challenge: Why Traditional Methods Fall Short
To understand why we must carefully select our analytical method, we must first look at the structural causality of the molecule. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide consists of a piperidine ring, an N-methyl amide, and a chloroacetyl group.
1. The HPLC-UV Pitfall (Lack of a Chromophore)
High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) relies on the analyte absorbing ultraviolet light. Because our target molecule lacks a conjugated
π
-system or an aromatic ring, it only exhibits weak UV absorption at low wavelengths (e.g., 200–220 nm) due to the amide bond. At these wavelengths, solvent background noise is high. More critically, if an impurity contains an aromatic ring, its UV response factor will be exponentially higher than that of our target molecule. This leads to a massive underestimation of the target's purity[1].
2. The GC-FID Risk (Thermal Instability)
Gas Chromatography with Flame Ionization Detection (GC-FID) is mass-proportional and doesn't rely on chromophores. However, the chloroacetamide moiety is highly reactive and prone to thermal degradation or on-column reactions at the elevated temperatures required to volatilize the piperidine base. This thermal lability can create artifact impurities that do not actually exist in the bulk material.
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR (qNMR) bypasses these issues entirely because it is a primary analytical method [1]. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (typically
1
H) generating that signal[2].
By adding a certified internal standard (IS) of known purity to the sample, we can determine the absolute molar purity of the analyte without needing a reference standard of the analyte itself[3]. This makes qNMR universally applicable, structurally specific, and completely independent of UV response factors or thermal volatility[4].
Decision tree justifying qNMR over chromatography for non-chromophoric intermediates.
Comparative Data: Method Performance
The following table summarizes the experimental performance of each technique when analyzing 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
Experimental Methodology: A Self-Validating qNMR Protocol
To ensure metrological traceability and scientific integrity, the qNMR protocol must be a self-validating system[2]. The accuracy of this method relies heavily on sample preparation and understanding the relaxation kinetics of the molecule[5].
1. Internal Standard (IS) Selection
For this molecule, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an ideal internal standard[6]. It is highly soluble in CDCl
3
, inert, and produces a sharp, distinct 18-proton singlet at ~0.3 ppm, which is far removed from the analyte's piperidine ring protons (1.5–3.5 ppm) and the chloroacetyl singlet (~4.1 ppm).
2. Step-by-Step Workflow
Gravimetric Preparation: Using an ultra-microbalance (d = 0.001 mg), accurately weigh ~20 mg of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide and ~10 mg of the BTMSB certified reference material into a clean glass vial[7].
Dissolution: Add 0.6 mL of deuterated chloroform (CDCl
3
) and vortex until completely dissolved. Transfer to a 5 mm NMR tube.
T
1
Relaxation Measurement: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T
1
) of the analytical signals. Causality: If protons are not fully relaxed before the next pulse, their signal integrals will be artificially reduced, destroying quantitative accuracy[8].
Acquisition Parameters: Set the pulse angle to 90° for maximum signal-to-noise ratio. Set the relaxation delay (D1) to
≥5×T1
of the slowest relaxing proton (typically 30–60 seconds)[5]. Acquire at least 64 scans.
Data Processing: Apply a 0.3 Hz exponential window function. Perform rigorous manual phase and baseline correction. Integrate the analyte's chloroacetyl singlet (2H, ~4.1 ppm) and the BTMSB singlet (18H, ~0.3 ppm).
3. The Quantification Equation
Calculate the absolute mass fraction purity (
Px
) using the following molar ratio equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= Integral area,
N
= Number of protons,
M
= Molar mass,
m
= Weighed mass, and
Pstd
= Purity of the internal standard).
Step-by-step self-validating qNMR workflow for chemical purity determination.
Conclusion
For complex pharmaceutical intermediates like 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, traditional chromatographic methods introduce unacceptable levels of bias due to the lack of a strong chromophore and potential thermal instability. As demonstrated,
1
H qNMR provides a robust, primary ratio method that bypasses the need for specific analyte reference standards while delivering absolute, SI-traceable purity values[7]. By adhering to strict gravimetric preparation and proper relaxation delays, laboratories can achieve highly accurate and reproducible purity validation.
References
Wells, R. J., et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium)." Journal of Agricultural and Food Chemistry, ACS Publications, 2002. Available at: [Link]
Choi, K., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, MDPI, 2021. Available at: [Link]
Verma, S., et al. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." Magnetic Resonance in Chemistry, NIH PMC, 2025. Available at: [Link]
Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." BIPM, 2019. Available at: [Link]
In Vitro Versus In Vivo Correlation (IVIVC) for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Pharmacological Studies
Executive Summary The development of targeted covalent inhibitors (TCIs) requires navigating the delicate balance between biochemical reactivity and physiological stability[1]. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted covalent inhibitors (TCIs) requires navigating the delicate balance between biochemical reactivity and physiological stability[1]. 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CMMPA) serves as a prototypic covalent probe, utilizing the 1-methylpiperidin-4-yl moiety for non-covalent target recognition and an
α
-chloroacetamide warhead for irreversible cysteine alkylation.
While chloroacetamide-based probes often demonstrate exceptional in vitro potency, they frequently suffer from a severe in vitro versus in vivo correlation (IVIVC) disconnect[2]. This guide provides a comprehensive framework for evaluating CMMPA, objectively comparing its pharmacological performance against alternative electrophilic and reversible analogs, and detailing the self-validating experimental protocols required to establish a robust IVIVC.
The Mechanistic Framework & The IVIVC Disconnect
The pharmacological efficacy of CMMPA is governed by a two-step binding mechanism. First, the compound forms a reversible complex with the target protein (defined by the binding affinity,
KI
). Second, the highly electrophilic
α
-chloroacetamide warhead undergoes an
SN2
nucleophilic substitution with a proximal thiolate anion (e.g., an active-site cysteine), forming an irreversible covalent bond (defined by the inactivation rate,
kinact
)[1].
The Causality of the Disconnect:
The primary driver of the IVIVC disconnect for chloroacetamides is their high intrinsic chemical reactivity. In vitro biochemical assays (often conducted in simplified buffer systems) isolate the target engagement, yielding artificially high potency metrics. However, in vivo, CMMPA encounters intracellular glutathione (GSH) concentrations ranging from 1 to 10 mM[3].
Because the
α
-chloroacetamide group is highly susceptible to GSH conjugation—a process rapidly catalyzed by hepatic Glutathione S-Transferases (GSTs)—the compound undergoes rapid non-oxidative metabolic clearance[2]. This specific off-target reactivity severely limits the free drug fraction available in plasma, meaning that a compound with sub-nanomolar in vitro potency may fail to achieve meaningful in vivo target occupancy[4].
Competing pathways of CMMPA: Target engagement vs. GSH-mediated clearance.
Comparative Performance Guide
To objectively evaluate CMMPA for in vivo applications, it must be benchmarked against alternative structural strategies. The table below compares CMMPA against an acrylamide analog (a "tuned" electrophile that undergoes Michael addition rather than
SN2
) and a des-chloro reversible analog.
By shifting from a highly reactive chloroacetamide to a tuned acrylamide, researchers can significantly improve the GSH half-life and reduce intrinsic hepatic clearance (
CLint
), thereby restoring the IVIVC and maximizing in vivo target occupancy[5].
Table 1: Comparative Pharmacological Metrics
Metric
CMMPA (Chloroacetamide)
Alternative A (Acrylamide)
Alternative B (Reversible)
Binding Mechanism
Irreversible Covalent (
SN2
)
Irreversible Covalent (Michael Addition)
Reversible Non-covalent
In Vitro Potency (
kinact/KI
)
High (
>105M−1s−1
)
Moderate (
≈104M−1s−1
)
N/A (
Ki≈10nM
)
GSH Half-life (
t1/2
)
< 15 min (Highly Reactive)
> 120 min (Tuned Reactivity)
N/A (Stable)
Hepatic Clearance (
CLint
)
High (> 80 µL/min/mg)
Low (< 20 µL/min/mg)
Moderate (CYP-dependent)
In Vivo Target Occupancy
Low (< 30% at 24h)
High (> 80% at 24h)
Transient (PK-dependent)
Experimental Methodologies for IVIVC Assessment
To build a self-validating system that accurately predicts in vivo performance from in vitro data, the following protocols must be executed in sequence.
Workflow establishing IVIVC for covalent probes from biochemical assays to in vivo occupancy.
Protocol 1: In Vitro Glutathione (GSH) Stability Assay
Causality: Traditional microsomal stability assays often overlook non-oxidative clearance pathways. Because CMMPA is highly susceptible to GSH conjugation, evaluating its half-life in a physiological GSH concentration is critical for predicting in vivo clearance[3].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM GSH solution in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular concentrations.
Incubation: Spike CMMPA into the GSH solution to achieve a final compound concentration of 1 µM. Incubate the mixture in a shaking water bath at 37°C.
Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide).
Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate any background proteins.
Quantification: Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode. Track the depletion of the parent CMMPA mass and the appearance of the CMMPA-GSH adduct.
Data Analysis: Plot the natural logarithm of the remaining parent compound area ratio versus time. Calculate the intrinsic half-life (
t1/2
) from the slope of the linear regression.
Protocol 2: In Vivo Target Occupancy (TO) via Chemoproteomics
Causality: For covalent inhibitors, plasma pharmacokinetics (PK) do not directly correlate with pharmacodynamics (PD) because the drug permanently inactivates the target. Therefore, efficacy must be measured directly via target occupancy (the percentage of proteins covalently modified in the tissue)[4].
Step-by-Step Methodology:
Dosing: Administer CMMPA (e.g., 10 mg/kg IV or PO) to the animal model (e.g., C57BL/6 mice). Include a vehicle-treated control group.
Tissue Harvesting: Euthanize the animals at specific time points post-dose (e.g., 1h, 4h, 24h). Rapidly excise the target tissue, flash-freeze in liquid nitrogen, and homogenize in a lysis buffer supplemented with broad-spectrum protease inhibitors.
Probe Labeling: Incubate the cleared tissue lysates (normalized to 2 mg/mL protein) with a highly reactive, alkyne-tagged generic chloroacetamide probe (10 µM) for 1 hour at room temperature. Note: The alkyne probe will only label cysteines that were NOT covalently blocked by CMMPA in vivo.
Click Chemistry (CuAAC): Perform Copper(I)-catalyzed alkyne-azide cycloaddition to attach a biotin-azide tag to the alkyne-labeled proteins.
Enrichment & Digestion: Precipitate the proteome, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads. Wash extensively, then perform on-bead trypsin digestion.
LC-MS/MS Analysis: Analyze the resulting peptides using quantitative proteomics. The In Vivo Target Occupancy is calculated by quantifying the depletion of the target peptide signal in the CMMPA-treated group relative to the vehicle control.
References
Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE99Xnxv42KDjFrTj1NUg7ESfUzGUYi2tL4nRNdDdKC1igr8JsClyJw5VBC5gZdMn-ANKK7w6ccKWbs9T9k0ZRpH4Mq4QVCj2f3-2WdH80G2kWNzrfFsDKvA8wHqPEP0ybHs8Iu5m5zbX_JmA=]
Recent Advances in Covalent Drug Discovery. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENV--hTv_eYv4Qexra_Cw4IkxehDjFYqCI4BmMv5xswXAEd8WEiV9WGesw_knoU4IsihNSmDjgfJG1pKwOrAXxa_jgOyYcOJe-P_pLX0-aoBeBAQiyOdrq2nd_dhboF2uN]
In vitro and In Vivo Drug Metabolism Analysis of BPI-460372 - A Covalent TEAD1/3/4 Inhibitor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RsnU29fI5J3WYokupYTfIEc98JkuZyR3PI4kiIpnMAac7Taux6uwVvMp5cX0yr_ibQHUt7WGsxOYlW5AocQ8H_vwgKYC6XZ_P67_GvqIfpvUdShtJKjpbWDDkQsRDCrk_QVqUYb4hdOl0X4=]
Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEteryVS9ZMmCK9q43iFnbN96votMHJkYsdjqzqODQXJj64shRJu-ekYNLBIp6W4RNn8B2v1pYv4yq05oAdWNhZiCbdLOETD0SGqxfZPCgkJalRoRO3ys9nbWV5qTIkImsUotxOQeJsTAPHiSWdTlJBfb6ugg==]
Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development. DigitalCommons@TMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpaUG9ncglwVj2CHteGzGxRcRK2ntuxOXPeQL473MbtOpcTzO_0elQ11Dc4ZJ1ZLoFk9UtDhbTEP57qc3XrXmQg3Hr6kFFUb1tEdkDQ8y95jj6PgsIiOWRbzaLPBSpt1ewCBwCRhlywMGB9lb0J9OXyy_hPn50Mv-uaaWX9cq-l-vX6YlGXRuL_9SmyuAl4pJohXXNEg==]
Cross-reactivity and off-target profiling of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide in biological assays
In the landscape of modern drug discovery, the journey of a promising molecule from a "hit" to a clinical candidate is a perilous one. A significant contributor to late-stage attrition is unforeseen off-target activity,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the journey of a promising molecule from a "hit" to a clinical candidate is a perilous one. A significant contributor to late-stage attrition is unforeseen off-target activity, leading to toxicity or a dilution of therapeutic effect.[1] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of a successful drug development program. This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target profile of a novel chemical entity.
We will use the hypothetical molecule, Compound X (2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide) , as our central case study. As a novel entity with an unknown biological target, it represents a common starting point for many discovery programs. To contextualize its hypothetical profiling data, we will draw comparisons with two well-characterized kinase inhibitors:
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in cancer therapy.[2][3] While considered selective, it serves as an important example that selectivity is relative and even targeted drugs can possess clinically relevant off-target activities.[4][5]
Staurosporine: A natural product known for its broad, promiscuous inhibition of a wide range of protein kinases.[6] It is a prototypical ATP-competitive kinase inhibitor and serves as a benchmark for non-selectivity.[6][7]
This guide is structured to follow a logical, tiered approach, moving from broad, predictive methods to highly specific, functional validation. This strategy, often employed in the pharmaceutical industry, is designed to maximize information while efficiently managing resources.[8][9]
The Imperative of Early Profiling
The rationale for front-loading selectivity profiling is twofold. Firstly, identifying potential off-target liabilities early allows for the medicinal chemistry-driven optimization of the molecule to "design out" these unwanted interactions.[10] Secondly, it builds a comprehensive biological fingerprint of the compound, which can reveal unexpected therapeutic opportunities (polypharmacology) or provide mechanistic explanations for observed toxicities.[11][12] Regulatory bodies increasingly expect a thorough investigation of off-target effects as part of the preclinical safety assessment.[8][13]
A Tiered Strategy for Selectivity Profiling
Our approach to characterizing Compound X will follow a four-tiered cascading strategy. This ensures that we make data-driven decisions at each stage, refining our understanding of the compound's biological interactions.
Caption: A tiered workflow for compound selectivity profiling.
Tier 1: In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a valuable first pass at identifying potential off-target interactions.[11][14] These approaches leverage vast databases of known protein-ligand interactions and use algorithms based on chemical structure similarity, pharmacophore matching, or protein-ligand docking to predict a compound's likely binding partners.[9][15]
The causality behind this initial step is risk mitigation and hypothesis generation. By comparing the 2D and 3D structural features of Compound X to libraries of compounds with known biological activities, we can generate a preliminary "hit list" of potential off-targets. This list, while predictive, is crucial for guiding the design of subsequent, more definitive in vitro assays.
Experimental Protocol: In Silico Off-Target Prediction
Obtain the 2D Structure: Secure the chemical structure of Compound X in a machine-readable format (e.g., SMILES or SDF).
Select Prediction Tools: Utilize a combination of publicly available and commercial software tools. Examples include:
Docking-based: Autodock, Schrödinger Suite (if available).
Machine Learning Models: Deep learning-based tools that predict bioactivity profiles.[16]
Perform Queries: Submit the structure of Compound X to the selected platforms. For similarity-based tools, the output will be a ranked list of potential protein targets based on the principle that structurally similar molecules often have similar biological targets.
Analyze and Triage Results: Consolidate the predictions. Look for consensus hits across multiple platforms. A protein family (e.g., kinases, GPCRs) that is consistently predicted as a potential interactor should be prioritized for experimental validation.
For Compound X, a hypothetical in silico analysis might predict interactions with several protein kinase families due to the presence of motifs common in kinase inhibitors. This prediction provides the rationale for moving to the next tier: broad experimental screening with a focus on kinases.
Tier 2: Broad Off-Target Liability Screening
The initial in vitro screen should be broad, covering a wide range of biologically important targets known to be associated with adverse drug reactions (ADRs).[8][9] Many contract research organizations (CROs) offer standardized safety panels, such as Eurofins Discovery's SafetyScreen44™ or SAFETYscan®47, which include a curated set of GPCRs, ion channels, transporters, and enzymes.[17][18] These are typically binding assays, which detect the physical interaction between a compound and a target but do not reveal the functional consequence of that interaction.
The choice of a binding assay at this stage is strategic; it is a cost-effective method to rapidly survey a large target space and identify the most significant "hits" for further investigation.
Critical for cardiac safety, risk of QT prolongation
Transporter
SLC6A4
4%
2%
9%
Serotonin transporter, CNS effects
Data for Gefitinib and Staurosporine are illustrative, based on their known pharmacology. Data for Compound X is hypothetical. Values >50% inhibition are bolded as significant "hits".
From this hypothetical screen, we observe that Compound X shows significant interaction with the SRC and LCK kinases, but not with the other target classes at the tested concentration. This result narrows our focus considerably and provides a strong rationale for the next tier: a comprehensive kinase-focused selectivity screen.
Based on the Tier 2 results, a deep dive into the human kinome is warranted. The KINOMEscan™ platform (Eurofins Discovery) is an industry-standard technology for this purpose.[11][14][19][20] It is an in vitro, ATP-independent competitive binding assay that quantitatively measures the affinity (as a dissociation constant, Kd) of a compound against a large panel of kinases (over 480).[21][22]
The assay works by measuring the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of each kinase in the panel. The amount of kinase that remains bound to the immobilized ligand is measured, allowing for the calculation of binding affinity. This approach is powerful because it provides a quantitative, thermodynamic measure of interaction (Kd) rather than an IC50, which can be influenced by assay conditions like ATP concentration.[11]
Caption: Principle of a competitive kinase binding assay.
Data are illustrative. Strong interactions (low Kd values) are bolded.
This detailed profile confirms the Tier 2 findings, identifying SRC, LCK, and the related kinase YES1 as high-affinity targets for Compound X. In contrast, Gefitinib shows high affinity primarily for EGFR, while Staurosporine binds potently to a wide array of kinases, confirming its promiscuous nature. This quantitative data is invaluable for structure-activity relationship (SAR) studies and for prioritizing which off-targets require functional validation.
Tier 4: Cellular Target Engagement and Functional Validation
A compound binding to a protein in vitro does not guarantee it will engage that target in a complex cellular environment, nor does it define the functional outcome (e.g., inhibition or activation). Therefore, the final tier of profiling involves cell-based assays to confirm target engagement and characterize the functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying that a compound binds its intended target in intact cells or cell lysates.[17][23][24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[25] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can observe a "shift" in the melting curve, confirming target engagement.[17][23]
Cell Treatment: Plate cells expressing the target of interest (e.g., a cell line with high endogenous SRC expression). Treat cells with a range of concentrations of Compound X or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
Heat Shock: Harvest the cells, wash, and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[1][23]
Cell Lysis: Lyse the cells through freeze-thaw cycles or by adding a lysis buffer.
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction by a standard protein detection method, such as Western blotting or an AlphaLISA®.[25]
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of Compound X indicates target stabilization and thus, engagement.
Cell-Based Functional Assays
To determine if the binding of Compound X to SRC and LCK leads to inhibition of their kinase activity, a functional assay is essential. This could be a direct measure of substrate phosphorylation or a downstream reporter assay.[26][27][28]
Cell Culture and Treatment: Seed an appropriate cell line (e.g., a leukemia cell line for LCK) in a multi-well plate. Starve the cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate growth factor to activate the kinase pathway. Treat cells with a dose-response curve of Compound X.
Cell Lysis: After incubation, wash the cells with cold PBS and add a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
Detection: Measure the phosphorylation of a known downstream substrate of the target kinase (e.g., phospho-paxillin for SRC activity) using an ELISA, Western blot, or TR-FRET-based assay.[27]
Data Analysis: Normalize the phosphorylated substrate signal to the total amount of substrate protein or a housekeeping protein. Plot the normalized signal against the concentration of Compound X to determine a cellular IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity in a cellular context.
Table 3: Summary of Hypothetical Functional Data
Assay
Compound X (IC50/EC50)
Gefitinib (IC50/EC50)
Staurosporine (IC50/EC50)
Interpretation
SRC Phosphorylation
55 nM
>10 µM
15 nM
Compound X is a potent cellular inhibitor of SRC.
LCK Phosphorylation
90 nM
>10 µM
20 nM
Compound X is a potent cellular inhibitor of LCK.
EGFR Phosphorylation
>10 µM
15 nM
25 nM
Confirms Compound X does not inhibit EGFR in cells.
T-Cell Proliferation
150 nM
>10 µM
30 nM
LCK inhibition by Compound X translates to a functional anti-proliferative effect in T-cells.
Conclusion and Forward Look
This comprehensive, tiered profiling strategy has allowed us to take Compound X from a complete unknown to a molecule with a well-defined selectivity profile. Our hypothetical results characterize it as a potent dual inhibitor of the SRC family kinases SRC and LCK.
The journey, however, does not end here. This detailed selectivity map is the critical foundation for the next stages of drug development. The potent inhibition of LCK suggests potential applications in immunology or oncology but also flags the need to monitor for immunosuppressive side effects. The high affinity for SRC, a key oncogene, is promising, but the potential for off-target effects through related kinases like YES1 must be considered in the overall safety assessment.
By embracing a logical, evidence-based approach to cross-reactivity profiling, researchers can de-risk their drug candidates, uncover new therapeutic avenues, and ultimately increase the probability of translating a novel chemical entity into a safe and effective medicine.[17]
References
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from: [Link]
BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from: [Link]
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available from: [Link]
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC. Available from: [Link]
Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. PubMed. Available from: [Link]
Zou, Z., et al. (2021). Deep Learning Based Models for CRISPR/Cas Off-Target Prediction. PubMed. Available from: [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
Meuwissen, J. A., & Ketterer, B. (1978). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Biochemical Journal, 175(2), 485–491. Available from: [Link]
Kerkelä, R., et al. (2009). Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical and Translational Science, 1(2), 147–155. Available from: [Link]
Bryant, C., & Amaro, R. E. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 53(10), 4083–4094. Available from: [Link]
Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from: [Link]
Reaction Biology Corporation. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout. Retrieved from: [Link]
Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(2), 207-220. Available from: [Link]
El-Abd, Y. S., et al. (2021). Synergizing Off-Target Predictions for In Silico Insights of CENH3 Knockout in Cannabis through CRISPR/Cas. Plants, 10(4), 696. Available from: [Link]
Cain, E. L., & Khurana, A. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1057. Available from: [Link]
Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 613-618. Available from: [Link]
D'Aniello, C., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of Cellular Physiology, 226(12), 3149-3156. Available from: [Link]
Taylor, K. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356525. Available from: [Link]
Kerkelä, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. PubMed. Available from: [Link]
Genedata. (2024). In-silico siRNA Off-Target Predictions: What Should We Be Looking For? Retrieved from: [Link]
Chu, T. F., et al. (2007). Sunitinib-Induced Cardiotoxicity is Mediated in Part via Direct Effects on Cardiac Myocytes and Smooth Muscle Cells. Circulation, 116(16_Supplement), II_346. Available from: [Link]
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from: [Link]
Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. Available from: [Link]
Gorre, M. E., & Sawyers, C. L. (2005). Gefitinib adopts orphan kinases in leukemia. Blood, 106(8), 2600–2601. Available from: [Link]
Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-343. Available from: [Link]
Géczi, L., et al. (2014). [Therapeutic significance of sunitinib-induced "off-target" side effects]. Magyar Onkológia, 58(3), 195-202. Available from: [Link]
Bryant, C., & Amaro, R. E. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. R Discovery. Retrieved from: [Link]
Al-Salihi, M. A., et al. (2013). Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. Neoplasia, 15(9), 1026-1034. Available from: [Link]
Hirai, M., et al. (2011). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular Pharmacology, 80(3), 466-475. Available from: [Link]
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Structural Activity Relationship (SAR) Analysis of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Analogs
Executive Summary
The design of targeted covalent inhibitors (TCIs) requires a delicate balance between intrinsic electrophilic reactivity and non-covalent binding affinity. The 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide scaffold represents a highly versatile fragment widely utilized in covalent drug discovery for targeting surface-exposed and pocket-bound cysteines. This guide provides a comprehensive structural activity relationship (SAR) analysis of this scaffold, comparing warhead modifications, amide substitutions, and basic ring variations. By analyzing these analogs through self-validating experimental workflows, drug development professionals can rationally tune reactivity to maximize target engagement while minimizing off-target toxicity.
Deconstructing the Scaffold: Mechanistic Rationale
The baseline molecule, 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, is a bipartite covalent probe:
The Electrophilic Warhead (2-Chloroacetamide): Acts as a Michael-type/SN2 acceptor. While acrylamides dominate FDA-approved TCIs, chloroacetamides provide a distinct approach trajectory and geometry for cysteine engagement[1]. However, their intrinsic reactivity must be carefully modulated to prevent promiscuous proteome labeling.
The Directing Group (1-methyl-piperidin-4-yl): This basic aliphatic amine (pKa ~9.0) serves a dual purpose. It drastically improves aqueous solubility and acts as a solvent-exposed anchor, often forming salt bridges with acidic residues (Asp/Glu) near the target pocket.
The N-Methyl Amide Linkage: N-methylation restricts the conformational flexibility of the amide bond, altering the cis/trans equilibrium and sterically shielding the
α
-carbon, which directly impacts the kinetics of nucleophilic attack.
Fig 1. SN2 mechanism of cysteine thiolate attack on the alpha-carbon of the chloroacetamide warhead.
Comparative SAR Analysis
To optimize this scaffold, medicinal chemists systematically modify the warhead leaving group and the steric environment around the amide. The half-life of adduct formation with glutathione (GSH
t1/2
) is the gold standard for quantifying this intrinsic electrophilicity[2].
Table 1: Quantitative SAR Comparison of Scaffold Analogs
Data represents synthesized baseline metrics for comparative analysis against a model cysteine-bearing target protein.
Warhead Tuning (Halogen Exchange): Replacing the chlorine with a fluorine atom drastically increases the GSH
t1/2
to >500 minutes due to the high C-F bond dissociation energy, rendering it essentially inert. Conversely, dihaloacetamides (e.g., dichloroacetamide) increase the electrophilicity of the
α
-carbon via inductive effects, dropping the
t1/2
to 18 minutes[3]. While highly efficient at forming adducts, dihaloacetamides carry a high risk of off-target toxicity.
Amide N-Substitution: Removing the N-methyl group (yielding the N-H analog) accelerates reactivity (
t1/2
= 12 min). This is caused by the removal of steric bulk adjacent to the
α
-carbon, lowering the activation energy barrier for the incoming thiolate nucleophile.
Acrylamide vs. Chloroacetamide: The acrylamide analog exhibits a much longer GSH half-life (>200 min)[1]. Because its intrinsic reactivity is lower, it relies heavily on the non-covalent binding affinity of the 1-methyl-piperidin-4-yl moiety to properly orient the warhead for Michael addition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. The following protocols guarantee that observed target engagement is driven by specific covalent modification rather than assay artifacts.
This assay isolates the intrinsic reactivity of the warhead from the non-covalent binding affinity of the scaffold[2].
Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Add the analog compound to a final concentration of 1 mM (10:1 GSH:Compound ratio ensures pseudo-first-order kinetics).
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately quench each aliquot in 50 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Analyze via LC-MS to monitor the depletion of the parent compound. Calculate
t1/2
using a one-phase exponential decay model.
Self-Validation Check: Always run a highly reactive control (Iodoacetamide, expected
t1/2
< 5 min) and an inert control (Fluoroacetamide, expected
t1/2
> 500 min). If the controls fall outside these windows, the buffer pH or GSH stock is compromised.
Protocol B: Intact Protein Mass Spectrometry
Intact mass spectrometry is the definitive method to confirm 1:1 stoichiometry and site-specific covalent adduct formation[4].
Protein Preparation: Dilute recombinant wild-type (WT) target protein to 5 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
Reaction: Add the analog compound to a final concentration of 50 µM (10x molar excess). Incubate for 2 hours at room temperature.
Desalting: Desalt the sample using a C4 ZipTip to remove excess unreacted compound and buffer salts.
Acquisition: Inject into an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.
Mutant Control (The Self-Validating Step): Perform steps 1-4 in parallel using a site-directed mutant of the target protein where the reactive Cysteine is mutated to Serine (Cys
→
Ser).
Self-Validation Check: The WT protein must show a mass shift corresponding exactly to the molecular weight of the compound minus the leaving group (e.g., -35.5 Da for loss of Cl). The Cys
→
Ser mutant must show 0% adduct formation . If the mutant shows labeling, the compound is promiscuously reacting with off-target nucleophiles (e.g., lysines or other cysteines)[4].
Fig 2. Self-validating screening workflow for optimizing covalent chloroacetamide fragments.
Validating accelerated long-term stability data for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide reference standards
Title: Validating Accelerated Long-Term Stability Data for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Reference Standards: A Comparative Guide Introduction: The Criticality of Reference Standard Integrity 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Accelerated Long-Term Stability Data for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Reference Standards: A Comparative Guide
Introduction: The Criticality of Reference Standard Integrity
2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is a highly reactive piperidine derivative frequently utilized as a critical intermediate and analytical reference standard in the synthesis of complex active pharmaceutical ingredients (APIs). Because reference standards serve as the definitive benchmark for assaying API purity and quantifying degradants, their intrinsic stability must be unequivocally validated. Any undetected degradation in the reference standard directly compromises the analytical quantification of the final drug product.
This guide provides an objective comparison between a high-purity, structurally verified reference standard (Product A) and a conventional commercial-grade standard (Alternative B). We evaluate their performance under accelerated long-term stability conditions in accordance with the[1].
Mechanistic Causality: Defining the Degradation Pathways
To design a robust stability-indicating protocol, one must first understand the molecular vulnerabilities of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide. The molecule features two primary sites of reactivity:
The Chloroacetamide Moiety: The highly electrophilic alpha-carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack. In the presence of trace moisture, it undergoes hydrolysis to form 2-hydroxy-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
The Tertiary Piperidine Nitrogen: Under oxidative stress or elevated thermal conditions, the tertiary amine can undergo N-oxidation, yielding an N-oxide degradant.
Because of these pathways, accelerated stability testing—conducted at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 6 months—is strictly required to force potential degradation and validate the protective efficacy of the packaging system[2].
Comparative Stability Profiling: Product A vs. Alternative B
To objectively compare the stability profiles, both reference standards were subjected to a 6-month accelerated stability study. Product A is packaged in amber glass ampoules backfilled with inert argon gas, whereas Alternative B is packaged in standard clear glass vials with PTFE-lined screw caps.
Table 1: 6-Month Accelerated Stability Data (40°C / 75% RH)
Parameter
Timepoint
Product A (Premium Standard)
Alternative B (Conventional Grade)
Assay (HPLC-UV)
Initial (0 Mo)
99.8%
98.5%
3 Months
99.7%
96.2%
6 Months
99.5%
92.8%
Moisture (Karl Fischer)
Initial (0 Mo)
0.05%
0.21%
3 Months
0.06%
0.85%
6 Months
0.08%
1.42%
Total Impurities
Initial (0 Mo)
0.2%
1.5%
3 Months
0.3%
3.8%
6 Months
0.5%
7.2%
Causality Analysis: The data clearly demonstrate that Alternative B suffers from significant hydrolytic degradation, evidenced by the proportional increase in moisture content and total impurities. Product A's argon-purged, hermetically sealed packaging effectively mitigates both moisture ingress and oxidative stress, maintaining an assay purity well above the >99.0% threshold required for primary reference standards as per.
The following self-validating methodologies were employed to generate the comparative stability data, ensuring compliance with global regulatory standards.
Protocol 1: Accelerated Stability Storage Setup
Sample Preparation: Aliquot 50 mg of each reference standard into their respective commercial packaging configurations. Prepare a minimum of three independent batches per product to ensure statistical significance.
Environmental Chamber Calibration: Calibrate the stability chamber to maintain 40°C ± 2°C and 75% ± 5% RH. Continuously monitor conditions using a validated, 21 CFR Part 11 compliant data logger.
Sampling Schedule: Withdraw samples at precisely 0, 1, 3, and 6 months. Allow samples to equilibrate to room temperature in a desiccator before breaking the seal to prevent condensation.
Protocol 2: HPLC-UV Purity and Degradant Analysis
System Suitability: Inject a system suitability standard (a known mixture of the active compound and its primary hydrolytic degradant) to verify a resolution factor (Rs) > 2.0.
Mobile Phase Preparation: Prepare a gradient mobile phase consisting of Buffer A (0.1% Trifluoroacetic acid in LC-MS grade water) and Buffer B (0.1% Trifluoroacetic acid in Acetonitrile).
Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm). Set the flow rate to 1.0 mL/min and the column oven to 30°C.
Detection: Monitor the eluent at 210 nm using a Photodiode Array (PDA) detector to capture both the parent compound and the non-chromophoric aliphatic degradants.
Quantification: Calculate purity using the area normalization method, correcting for relative response factors (RRF) if known degradant standards are available.
Reagent Standardization: Standardize the coulometric Karl Fischer reagent using a certified 1.0% water standard. Ensure the drift is stable at < 10 µ g/min .
Sample Introduction: Accurately weigh 10 mg of the reference standard into a dry syringe. Inject the sample directly into the titration vessel, minimizing atmospheric exposure.
Titration & Calculation: Titrate to the electrometric endpoint. Calculate the moisture content as a percentage of the total sample mass.
The following diagram illustrates the logical workflow for validating the stability of the reference standard, highlighting the primary degradation pathways evaluated during the study.
Fig 1: Accelerated stability validation workflow and primary degradation pathways.
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Personal protective equipment for handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
A Researcher's Guide to Safely Handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage chemical reagen...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Safely Handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage chemical reagents safely and effectively. This guide provides a detailed protocol for handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide (CAS No. 954250-47-6), a substituted acetamide that requires meticulous handling due to its potential hazards. The procedures outlined below are designed to ensure both personal safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide was not publicly available at the time of this writing. The following guidance is synthesized from the hazard classifications of its hydrochloride salt and safety data for structurally similar N-substituted chloroacetamides.[1][2] It is imperative to perform a thorough, site-specific risk assessment before commencing any work.
Understanding the Risks: Hazard Profile
Based on data from its hydrochloride salt and analogous compounds, this chemical should be treated with significant caution.[1] The primary hazards are categorized as:
Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3]
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][3]
Serious Eye Damage: Poses a high risk of causing serious eye irritation or damage.[1][3]
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation, drowsiness, or dizziness.[1][3]
Given these risks, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. Do not handle this compound without the full ensemble of protective gear.
PPE Category
Specification
Rationale & Best Practices
Eye & Face Protection
Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles for tasks with a higher splash or dust generation potential.
Protects against airborne particles and accidental splashes, which can cause serious eye damage.[2][4]
Skin Protection
Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use. Use proper removal technique to avoid self-contamination.[4] Lab Coat: A chemical-resistant lab coat or apron.
Prevents skin irritation and potential dermal absorption. Contaminated gloves must be disposed of as chemical waste immediately.[2][4]
Respiratory Protection
A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required if the compound is handled as a powder outside of a certified chemical fume hood.
Minimizes the risk of inhaling aerosolized particles, which can cause acute respiratory and systemic toxicity.[2][5]
Footwear
Closed-toe, non-slip shoes.
Protects feet from spills and dropped equipment.
The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is essential for minimizing risk. This process can be broken down into three phases: Preparation, Handling, and Post-Handling.
Workflow Diagram
Caption: Workflow for handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide.
Phase 1: Preparation (Pre-Operational Checks)
Engineering Controls Verification: Confirm that the chemical fume hood has been certified within the last year. Ensure the eyewash station and safety shower are unobstructed and have been tested recently.[2]
PPE Inspection: Gather all necessary PPE as detailed in the table above. Meticulously inspect each item, particularly gloves, for any signs of damage or degradation.
Emergency Preparedness: Locate the nearest spill kit. Prepare designated, clearly labeled, and sealed containers for solid and liquid waste.
Procedural Review: Read through the entire experimental protocol and this safety guide. Do not proceed if any step is unclear.
Phase 2: Operational Plan (Safe Handling)
Work Area Setup: Conduct all manipulations of the solid compound within the certified chemical fume hood to control exposure.[2][6]
Chemical Handling:
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
Use a spatula to gently transfer the required amount. Avoid scooping actions that create dust.[4]
If making a solution, add the solid to the solvent slowly.
Keep the primary container tightly sealed when not in active use.[3][7]
Prohibited Actions: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling, even if gloves were worn.[3][9]
Phase 3: Post-Operational Plan (Decontamination & Disposal)
Work Surface Decontamination: Wipe down the work surface inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Waste Management:
Dispose of all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in the designated solid hazardous waste container.[3]
Unused compounds and reaction waste must be collected in a sealed, properly labeled hazardous waste container.[3][7]
PPE Removal: Remove personal protective equipment in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
Final Hand Washing: Wash hands and forearms thoroughly with soap and water.
Emergency Response: Spill and Exposure Plan
Immediate and correct action during an emergency is vital.
Immediate First Aid Measures:
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
If on Skin: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3][10]
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.
If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[3][7]
Accidental Release Measures:
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if dust is generated.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Clean-Up: Carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[4]
Decontaminate: Clean the spill area thoroughly once the material has been removed.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide, ensuring a safe and productive research environment.